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  • Product: Dipentadecanoin

Core Science & Biosynthesis

Foundational

Solubility Profile and Methodological Applications of Dipentadecanoin in Organic Solvents

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipentadecanoin (C₃₃H₆₄O₅), encompassing structural isomers such as 1,3-dipentadecanoin and 1,2-dipentadecanoyl-sn-glycerol, is a synthetic diacylglycerol (DAG) characterized by two 15-carbon saturated fatty acid chains[1]. Because odd-chain fatty acids are virtually absent in mammalian biological systems, dipentadecanoin serves as an impeccable, interference-free internal standard for lipidomic profiling, mass spectrometry (ESI-MS/MS), and metabolic flux analyses[2],[3].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between the fundamental physicochemical properties of dipentadecanoin and its applied behavior in organic solvents. Understanding the thermodynamic causality behind its solvation is critical for preventing lipid precipitation, minimizing matrix effects, and ensuring absolute quantification in complex biological extracts.

Physicochemical Grounding: The Molecular Architecture

With a molecular weight of 540.9 g/mol and an estimated partition coefficient (logP) ranging from 9.59 to 11.11[1],[4], dipentadecanoin is profoundly hydrophobic. Its solubility profile is entirely dictated by the thermodynamic struggle between its minor polar glycerol headgroup (containing a single free hydroxyl group) and its massive non-polar hydrocarbon tails.

To dissolve dipentadecanoin, a solvent must possess a sufficiently low dielectric constant and high polarizability to disrupt the strong intermolecular van der Waals dispersion forces packing the saturated C15:0 chains together.

Quantitative Solubility Profile

The following table summarizes the empirical solubility limits of dipentadecanoin across standard organic solvents, providing a mechanistic rationale for each observed threshold.

Organic SolventSolubility LimitSolvation MechanismPrimary Application
Chloroform Highly Soluble (>50 mg/mL)Non-polar van der Waals disruptionLipid extraction (Folch/Bligh-Dyer)[2]
DMSO ~30 mg/mLDipole-induced dipole interactionsBiological assays, stock storage[5]
DMF ~20 mg/mLDipole-induced dipole interactionsAlternative stock preparation[5]
Methanol/Acetonitrile (1:1) Soluble (Co-solvent)Polarity matching & steric accommodationMALDI-TOF MS matrix preparation[6]
Ethanol ~0.25 mg/mLHydrogen bonding (insufficient for C15 tails)Not recommended for concentrated stocks[5]

Thermodynamic Causality of Solvation

Why does dipentadecanoin dissolve readily in chloroform but fail to dissolve efficiently in ethanol (0.25 mg/mL)? The causality lies in the enthalpy of mixing. Ethanol is a highly hydrogen-bonded liquid. For dipentadecanoin to dissolve, it must break the ethanol-ethanol hydrogen bonds to create a solvation cavity large enough for its 30-carbon hydrophobic bulk. The energy recovered from the weak dipole-induced dipole interactions between ethanol and the lipid tails is insufficient to overcome this energetic penalty.

Conversely, chloroform lacks a strong hydrogen-bonded network. Its non-polar nature perfectly mimics the hydrophobic environment of the lipid tails, resulting in a negative Gibbs free energy of solvation (ΔG < 0) and rapid dissolution.

Thermodynamics Solid Dipentadecanoin (Solid State) Disruption Disruption of Acyl Chain Packing Solid->Disruption Solvent Chloroform (Low Dielectric) Solvent->Disruption van der Waals interactions Solvation Hydrophobic Solvation Shell Disruption->Solvation Overcoming Lattice Energy Equilibrium Dissolved Monomers (ΔG < 0) Solvation->Equilibrium

Fig 1. Thermodynamic pathway of dipentadecanoin solvation in organic solvents.

Experimental Workflows: Dipentadecanoin as an Internal Standard

A robust analytical protocol must be a self-validating system. When quantifying endogenous diacylglycerols or triacylglycerols, extraction efficiencies can vary wildly based on tissue type and operator technique. By spiking dipentadecanoin into the homogenization matrix before the biphasic separation, any physical loss of the analyte is perfectly mirrored by the loss of the internal standard. This mathematical lock ensures absolute quantitative accuracy regardless of downstream processing losses[2],[7].

Protocol: Quantitative Lipid Extraction (Modified Folch Method)

Step 1: Preparation of the Internal Standard Stock

  • Action: Dissolve 10 mg of 1,3-dipentadecanoin in 1 mL of HPLC-grade chloroform to create a 10 mg/mL stock solution.

  • Causality: Chloroform is selected over DMSO to prevent the lipid from crashing out of solution when introduced into the highly non-polar organic phase of the extraction mixture.

Step 2: Tissue Homogenization & Spiking

  • Action: Homogenize ~100 mg of biological tissue in 2 mL of ice-cold Chloroform/Methanol (2:1 v/v) containing 0.01% butylated hydroxytoluene (BHT). Immediately spike in 50 µL of the dipentadecanoin working solution[2].

  • Causality: Methanol disrupts the hydrogen bonding and electrostatic forces binding lipids to cellular proteins. BHT is added to prevent lipid peroxidation of endogenous polyunsaturated fatty acids during the mechanical stress of homogenization.

Step 3: Biphasic Separation

  • Action: Add 0.4 mL of LC-MS grade water. Vortex vigorously for 30 seconds, then centrifuge at 4000 rpm for 15 minutes at 4°C[7].

  • Causality: The addition of water drastically increases the dielectric constant of the methanolic phase. This thermodynamic shift forces the highly hydrophobic dipentadecanoin (logP > 9.5) entirely into the lower chloroform layer. Centrifugation at 4°C prevents thermal degradation of labile lipids while compacting the denatured protein disc at the interphase.

Step 4: Recovery and Reconstitution

  • Action: Extract the lower organic (chloroform) layer using a glass Pasteur pipette. Dry completely under a gentle stream of nitrogen gas. Reconstitute in Hexane or a Hexane/Methanol mixture for downstream GC-MS or LC-MS/MS analysis[3],[2].

  • Causality: Nitrogen drying displaces oxygen, preventing oxidative degradation of the extract. Reconstitution in hexane ensures that only highly non-polar lipids (like DAGs and TAGs) remain fully solvated, acting as a secondary purification step before column injection.

Workflow Sample Biological Tissue (~100 mg) Spike Spike Dipentadecanoin Internal Standard Sample->Spike Homogenize Homogenize in CHCl3:MeOH (2:1) Spike->Homogenize Accounts for extraction loss Water Add H2O & Centrifuge (4°C) Homogenize->Water Protein precipitation OrgPhase Extract Lower Chloroform Phase Water->OrgPhase Biphasic separation Dry Dry under N2 Gas OrgPhase->Dry Isolate neutral lipids Analyze Reconstitute & LC-MS/MS Analysis Dry->Analyze Prevent oxidation

Fig 2. Step-by-step lipid extraction workflow utilizing dipentadecanoin as an internal standard.

References

  • Cayman Chemical - 1,3-Dipentadecanoin Product Information. Source: caymanchem.com.
  • ChemicalBook - Pentadecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester. Source: chemicalbook.com.
  • Bovine Metabolome Database - Showing metabocard for DG(15:0/15:0/0:0). Source: bovinedb.ca.
  • Analytical Chemistry (ACS) - MALDI-TOF MS of Phosphorylated Lipids in Biological Fluids Using Immobilized Metal Affinity Chromatography and a Solid Ionic Crystal Matrix. Source: acs.org.
  • Diabetes (American Diabetes Association) - n-3 Fatty Acids Preserve Insulin Sensitivity In Vivo in a Peroxisome Proliferator–Activated Receptor-α–Dependent Manner. Source: diabetesjournals.org.
  • PMC / NIH - Rapid quantification of low-viscosity acetyl-triacylglycerols using electrospray ionization mass spectrometry. Source: nih.gov.
  • PMC / NIH - Liver-specific Deficiency of Serine Palmitoyltransferase Subunit 2 Decreases Plasma Sphingomyelin and Increases Apolipoprotein E Levels. Source: nih.gov.

Sources

Exploratory

Thermal Stability and Phase Kinetics of 1,2-Dipentadecanoyl-sn-glycerol: A Technical Guide for Lipidomics and Formulation

Executive Summary 1,2-dipentadecanoyl-sn-glycerol (1,2-DPG) is a synthetic, odd-chain diacylglycerol (DAG) widely utilized as a highly specific internal standard in lipidomics and a structural intermediate in lipid nanop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-dipentadecanoyl-sn-glycerol (1,2-DPG) is a synthetic, odd-chain diacylglycerol (DAG) widely utilized as a highly specific internal standard in lipidomics and a structural intermediate in lipid nanoparticle (LNP) formulation. Understanding its thermal stability is not merely a matter of determining its melting point; it requires a deep thermodynamic analysis of its polymorphic phase transitions and its chemical susceptibility to heat-induced acyl migration. This whitepaper provides an authoritative analysis of the thermal kinetics governing 1,2-DPG, bridging molecular biophysics with practical, self-validating laboratory workflows.

Structural Thermodynamics & The "Odd-Chain" Effect

1,2-DPG, chemically defined as [(2S)-3-hydroxy-2-pentadecanoyloxypropyl] pentadecanoate, possesses a molecular formula of C33H64O5 and a monoisotopic mass of 540.4754 Da[1][2]. Its thermal behavior is uniquely dictated by the presence of two pentadecanoyl (C15:0) chains.

In lipid thermodynamics, the "odd-even effect" plays a critical role in crystal packing. Even-chain saturated lipids (e.g., dipalmitin, C16:0) pack with high symmetry, maximizing van der Waals interactions between the terminal methyl groups. In contrast, the terminal methyl groups of odd-chain fatty acids like C15:0 project at an angle that disrupts perfect lamellar planar packing. This subtle steric hindrance increases the free volume within the crystal lattice, resulting in a measurable depression in the melting temperature ( Tm​ ) and enthalpy of fusion ( ΔH ) compared to its even-chain homologues.

Polymorphism and the "Hairpin" Constraint

The thermal stability of 1,2-DPG is intrinsically linked to its polymorphic capabilities. Diacylglycerols exhibit marked polymorphism—the ability to crystallize into multiple distinct lattice structures depending on their thermal history.

Because the sn-3 position of 1,2-DPG is occupied by a free hydroxyl group, the molecule is sterically forced into a "hairpin" configuration [3]. This structural constraint severely limits its polymorphic flexibility:

  • α-form (Hexagonal): Kinetically favored upon rapid cooling from an isotropic melt. The aliphatic chains are loosely packed and exhibit rotational freedom.

  • β′-form (Orthorhombic Perpendicular): Formed upon thermal annealing of the α-form. The chains are more densely packed in an alternating cross-sectional pattern.

Crucially, 1,2-DAGs are generally incapable of adopting the highly dense, thermodynamically stable β-form (triclinic parallel) [3]. The β-form requires a "V-shaped" molecular conformation, which is exclusively accessible to 1,3-DAG isomers[3]. Therefore, any thermal processing of 1,2-DPG traps it in metastable states (α or β′), making it highly sensitive to thermal fluctuations.

Polymorphism Melt Isotropic Melt (1,2-DPG) Alpha α-Polymorph (Hairpin, Hexagonal) Melt->Alpha Rapid Quench (< 0°C) BetaPrime β'-Polymorph (Hairpin, Orthorhombic) Alpha->BetaPrime Thermal Annealing AcylMig 1,3-DPG Isomer (V-Shape, Triclinic β) Alpha->AcylMig T > 40°C (Acyl Migration) BetaPrime->AcylMig T > 40°C (Acyl Migration)

Logical relationship between 1,2-DPG polymorphism and thermally-induced acyl migration.

Thermally Induced Acyl Migration (Degradation Pathway)

The primary mode of thermal degradation for 1,2-DPG is not oxidation (as the C15:0 chains are fully saturated) but chemical isomerization via acyl migration .

When thermal energy is applied to the system, it overcomes the activation barrier required for the sn-3 hydroxyl oxygen to nucleophilically attack the sn-2 ester carbonyl carbon. This forms a transient cyclic orthoester intermediate that rapidly resolves into the 1,3-dipentadecanoyl-sn-glycerol (1,3-DPG) isomer. Increasing the temperature of the system exponentially enhances this acyl migration rate[4].

Because 1,3-DPG adopts a V-shaped conformation, it immediately crystallizes into the highly stable β-polymorph[3]. This phase separation fundamentally alters the macroscopic thermal properties of the bulk material, raising the melting point and ruining the structural integrity of the lipid standard.

Applications in Quantitative Lipidomics

The unique thermal and structural properties of 1,2-DPG make it an indispensable tool in advanced lipidomics. Because odd-chain fatty acids are virtually absent in mammalian and most plant biological systems, 1,2-DPG provides a completely silent background matrix.

For example, in assays evaluating the extreme substrate specificity of membrane-bound O-acyltransferases (MBOATs) like Euonymus alatus diacylglycerol acetyltransferase (EaDAcT), researchers utilize 3-acyl-1,2-dipentadecanoyl-sn-glycerol as a highly precise internal standard[5]. During Electrospray Ionization Mass Spectrometry (ESI-MS), the C15:0 chains prevent isobaric overlap with endogenous C14:0, C16:0, or C18:0 lipids, ensuring absolute quantification of enzymatic products[5]. However, if the standard has been thermally compromised (resulting in 1,3-DPG formation), the enzyme will fail to recognize the substrate, leading to false-negative kinetic data.

Self-Validating Experimental Protocol for Thermal Profiling

To accurately assess the thermal stability of 1,2-DPG without confounding phase transitions with chemical degradation, a closed-loop, self-validating analytical workflow is required. Relying solely on Differential Scanning Calorimetry (DSC) is a critical error, as an endothermic shift could represent either a polymorphic transition (α → β′) or chemical isomerization (1,2-DAG → 1,3-DAG).

Protocol: Orthogonal Thermocycling and Isomer Validation

  • Sample Preparation (Environmental Control): Weigh 5.0 mg of 1,2-DPG into an aluminum DSC pan. Hermetically seal the pan. Causality: Hermetic sealing prevents ambient moisture ingress. Water acts as a catalyst for the hydrolysis of the ester bonds at elevated temperatures, which would artificially skew the thermal degradation profile.

  • Thermal History Erasure: Heat the sample at 10°C/min to 80°C and hold isothermally for 10 minutes. Causality: This ensures a complete isotropic melt, erasing all prior crystal memory and heterogeneous nucleation sites.

  • Kinetic Trapping (Cooling Phase): Quench cool the sample at 5°C/min to -20°C. Causality: Rapid cooling prevents the system from reaching thermodynamic equilibrium, kinetically trapping the 1,2-DPG molecules in the metastable α-polymorph.

  • Thermal Profiling (Heating Phase): Heat the sample at 2°C/min to 80°C, recording the endothermic peaks corresponding to the melting of the α and β′ forms.

  • Orthogonal Validation (The Self-Validating Step): To prove that the thermal events observed in Step 4 are purely physical and not chemical degradation, halt a parallel DSC run immediately after the final endothermic peak (e.g., 60°C). Rapidly extract the lipid in a 2:1 Chloroform:Methanol solution and analyze via LC-MS/MS.

    • Validation Logic: If the LC-MS/MS chromatogram shows a single peak corresponding to 1,2-DPG, the DSC data represents pure polymorphism. If a secondary peak emerges with a different retention time but identical m/z , thermally induced acyl migration to 1,3-DPG has occurred, invalidating the thermal stability of the batch.

Workflow S1 1. Sample Prep (Hermetic Al Pans) S2 2. DSC Cycling (Heat-Cool-Heat) S1->S2 S3 3. XRD Analysis (Subcell Packing) S2->S3 Phase ID S4 4. LC-MS/MS (Isomer Quant) S2->S4 Purity Check

Step-by-step workflow for evaluating DAG thermal stability and structural integrity.

Quantitative Data Summaries

The following tables synthesize the physicochemical properties and comparative polymorphic behaviors critical for formulating with or analyzing 1,2-DPG.

Table 1: Physicochemical Properties of 1,2-Dipentadecanoyl-sn-glycerol

PropertyValue / Description
IUPAC Name [(2S)-3-hydroxy-2-pentadecanoyloxypropyl] pentadecanoate
Molecular Formula C33H64O5
Monoisotopic Mass 540.4754 Da
Acyl Chain Configuration sn-1 (C15:0), sn-2 (C15:0)
Primary Polymorphs α (Hexagonal), β′ (Orthorhombic perpendicular)
Primary Degradation Pathway Intramolecular transesterification (Acyl migration)

Table 2: Comparative Polymorphic Behavior of DAG Isomers

Parameter1,2-Diacylglycerols (e.g., 1,2-DPG)1,3-Diacylglycerols (e.g., 1,3-DPG)
Molecular Conformation HairpinV-Shaped
Accessible Polymorphs α, β′β1, β2
Subcell Packing Density Low to ModerateExtremely High (Triclinic)
Thermal Stability Metastable (Prone to migration > 40°C)Thermodynamically Stable

References

  • Title: Crystallization and Melting Behavior of Mixtures of Pure Monoacylglycerols and Diacylglycerols Source: acs.org URL: [Link]

  • Title: Crystallization, Polymorphism, and Binary Phase Behavior of Model Enantiopure and Racemic 1,3-Diacylglycerols Source: researchgate.net URL: [Link]

  • Title: Defining the extreme substrate specificity of Euonymus alatus diacylglycerol acetyltransferase, an unusual membrane-bound O-acyltransferase Source: portlandpress.com URL: [Link]

  • Title: DG(15:0/15:0/0:0) | C33H64O5 | CID 18642216 - PubChem Source: nih.gov URL: [Link]

  • Title: 1,2-dipentadecanoyl-sn-glycerol (C33H64O5) - PubChemLite Source: uni.lu URL: [Link]

Sources

Foundational

Natural occurrence of odd-chain diglycerides like dipentadecanoin

An In-Depth Technical Guide to the Natural Occurrence and Analysis of Odd-Chain Diglycerides: The Case of Dipentadecanoin Authored by: Gemini, Senior Application Scientist Abstract Odd-chain fatty acids (OCFAs) and their...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Natural Occurrence and Analysis of Odd-Chain Diglycerides: The Case of Dipentadecanoin

Authored by: Gemini, Senior Application Scientist

Abstract

Odd-chain fatty acids (OCFAs) and their glyceride esters are emerging from relative obscurity to become a focal point of research in nutrition, metabolic health, and therapeutics. Among these, pentadecanoic acid (C15:0) and its di-esterified form, dipentadecanoin, are of particular interest due to growing evidence of their physiological benefits. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, physiological significance, and analytical methodologies pertinent to odd-chain diglycerides. We will delve into the fundamental biochemistry that dictates their presence in nature, detail their primary dietary sources, and provide robust protocols for their extraction and characterization.

Introduction: The Significance of "Odd" Lipids

In the vast landscape of lipid biochemistry, fatty acids with an even number of carbon atoms have historically dominated scientific focus, as they constitute the majority of fatty acids in most organisms.[1] Consequently, odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), were often considered minor, sometimes anomalous, components of the lipidome.[2] However, a paradigm shift is underway. A growing body of evidence now supports that OCFAs, particularly C15:0, are not merely biological curiosities but are bioactive molecules with significant health implications, potentially acting as essential nutrients required to support metabolic and cardiovascular health.[3][4][5]

These fatty acids exist in various forms within biological systems, including as free fatty acids, or esterified to a glycerol backbone to form monoglycerides, diglycerides, and triglycerides. This guide focuses specifically on odd-chain diglycerides (OCDGs), using dipentadecanoin (a diacylglycerol with two C15:0 fatty acid chains) as a prime exemplar. We will explore its origins, which are intrinsically linked to the biosynthesis of its constituent fatty acid, C15:0.

The Biosynthetic Origins of Odd-Chain Fatty Acids

The fundamental distinction between the biosynthesis of even- and odd-chain fatty acids lies in the initial primer molecule used by the fatty acid synthase (FAS) complex.

  • Even-Chain Fatty Acid Synthesis: The process is initiated with a two-carbon primer, acetyl-CoA. Subsequent elongation cycles add two-carbon units from malonyl-CoA, invariably resulting in a fatty acid with an even number of carbon atoms.[1]

  • Odd-Chain Fatty Acid Synthesis: This pathway begins with a three-carbon primer, propionyl-CoA .[6] The condensation of propionyl-CoA with malonyl-CoA launches the synthesis, and subsequent elongation cycles, each adding two carbons, ensure the final fatty acid product has an odd number of carbons.[7][8]

The availability of propionyl-CoA is therefore the rate-limiting factor for OCFA synthesis.[1][9] In mammals, propionyl-CoA is primarily derived from the catabolism of certain amino acids (isoleucine, valine, threonine, methionine) and the β-oxidation of naturally occurring odd-chain fatty acids. A significant source, particularly for ruminant animals, is the microbial fermentation of dietary fiber in the gut, which produces short-chain fatty acids, including propionate.[10][11][12] This propionate is then converted to propionyl-CoA in the liver.[10]

OCFA_Biosynthesis Glucose Glucose / Amino Acids (e.g., Val, Ile, Thr) PropionylCoA Propionyl-CoA (C3) Glucose->PropionylCoA Metabolism Propionate Propionate (from Gut Microbiota) Propionate->PropionylCoA FAS Fatty Acid Synthase (FAS) PropionylCoA->FAS Primer AcetylCoA Acetyl-CoA (C2) MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA AcetylCoA->FAS Primer (for ECFAs) MalonylCoA->FAS Elongation Units OCFA Odd-Chain Fatty Acids (e.g., C15:0, C17:0) FAS->OCFA ECFA Even-Chain Fatty Acids (e.g., C16:0, C18:0) FAS->ECFA DAG Dipentadecanoin (Odd-Chain Diglyceride) OCFA->DAG Glycerol Glycerol-3-Phosphate Glycerol->DAG Esterification TAG Odd-Chain Triglyceride DAG->TAG Esterification

Caption: Biosynthesis pathway of odd-chain fatty acids (OCFAs) using Propionyl-CoA as a primer.

Natural Occurrence and Dietary Sources

While mono- and diglycerides are naturally present in various seed oils and are intermediates in fat metabolism, their concentration is typically very low, often around 1%.[13][14] The bulk of dietary fats exists as triglycerides.[15] Therefore, dipentadecanoin is not found in high concentrations in any raw food source. Its presence is a direct consequence of the natural occurrence of its constituent fatty acid, C15:0, within the triglyceride pool of certain foods.

The primary dietary sources of C15:0 are ruminant fats.[11] The unique digestive system (rumen) of animals like cows, sheep, and goats houses microbiota that ferment fibrous plant matter into propionate, the precursor for OCFAs.[12] This C15:0 is then incorporated into their milk and meat fat.

Table 1: Pentadecanoic Acid (C15:0) Content in Common Foods

Food SourceTypical C15:0 Content (mg per 100g)Primary Form
Butter (unsalted)820 - 880 mgTriglycerides
Heavy Cream450 mgTriglycerides
Beef (raw, fat)310 - 450 mgTriglycerides
Cheddar Cheese320 - 390 mgTriglycerides
Fish (Mackerel, Saury)~160 mgTriglycerides
Palm Oil~82 mgTriglycerides
Pork Sausage~68 mgTriglycerides

Data compiled from ChemicalBook and Whole Food Catalog.[16][17]

It is crucial to note that low-fat or skim dairy products contain significantly less C15:0, as this fatty acid resides in the milk fat fraction.[11] Minor amounts of C15:0 can also be found in some fish and plants, but these are not considered primary sources for most diets.[11][18]

Physiological Significance and Therapeutic Potential of C15:0

The growing interest in dipentadecanoin is propelled by the remarkable bioactivities of its constituent, pentadecanoic acid. Once considered just a biomarker for dairy fat intake, C15:0 is now recognized for its pleiotropic benefits on cellular health.[12][19]

Key Mechanisms of Action:

  • PPAR Agonism: C15:0 acts as a ligand and agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α/δ, which are critical regulators of lipid metabolism and inflammation.[20][21]

  • AMPK Activation: It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][20] AMPK activation is associated with improved insulin sensitivity and glucose metabolism.[11][16]

  • Anti-inflammatory and Antifibrotic Effects: Studies have demonstrated that C15:0 can reduce pro-inflammatory cytokines like TNF-α and IL-6 and exhibits antifibrotic properties in cell-based models.[4][5][11]

  • Mitochondrial Support: C15:0 has been shown to repair mitochondrial function, a key factor in aging and chronic disease.[4] As a stable saturated fatty acid, it can integrate into cell membranes, protecting them from lipid peroxidation.[4][20]

These mechanisms translate into a range of clinically relevant benefits, with higher circulating levels of C15:0 being consistently associated with a lower risk of developing type 2 diabetes and cardiovascular disease.[11]

C150_Signaling C150 Pentadecanoic Acid (C15:0) PPAR PPAR-α/δ C150->PPAR Activates AMPK AMPK C150->AMPK Activates mTOR mTOR C150->mTOR Inhibits Outcome3 ↑ Mitochondrial Function ↓ Oxidative Stress C150->Outcome3 Membrane Integration Outcome1 ↓ Inflammation (↓ TNF-α, IL-6) PPAR->Outcome1 Outcome2 ↑ Lipid Metabolism ↑ Insulin Sensitivity PPAR->Outcome2 Outcome4 ↓ Fibrosis ↓ Proliferation PPAR->Outcome4 AMPK->Outcome2 mTOR->Outcome4

Caption: Key signaling pathways modulated by pentadecanoic acid (C15:0).

Analytical Methodologies

Accurate identification and quantification of odd-chain diglycerides like dipentadecanoin from complex biological or food matrices require a multi-step, systematic approach. The causality behind this workflow is to first isolate the total lipid content, then separate the lipid classes of interest, and finally perform high-resolution analysis for identification and quantification.

Analytical_Workflow Start Sample (e.g., Dairy, Plasma) Extraction Step 1: Total Lipid Extraction (e.g., Modified Mojonnier/Folch) Start->Extraction TLC Step 2: Lipid Class Separation (SPE or TLC) Extraction->TLC Triglycerides Triglyceride Fraction TLC->Triglycerides Diglycerides Diglyceride Fraction (Contains Dipentadecanoin) TLC->Diglycerides Monoglycerides Monoglyceride Fraction TLC->Monoglycerides FFA Free Fatty Acid Fraction TLC->FFA Analysis Step 3: Analysis of Diglyceride Fraction Diglycerides->Analysis Derivatization Derivatization (Silylation) Analysis->Derivatization For GC LCMS LC-MS/MS Analysis Analysis->LCMS Direct GCMS GC-MS Analysis Derivatization->GCMS Result Identification & Quantification of Dipentadecanoin GCMS->Result LCMS->Result

Sources

Exploratory

Resolving Diacylglycerol Complexity: Dipentadecanoin Fragmentation Patterns in Tandem Mass Spectrometry

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide The Analytical Challenge of Diacylglycerols (DAGs) Diacylglycero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

The Analytical Challenge of Diacylglycerols (DAGs)

Diacylglycerols (DAGs) are critical lipid second messengers and metabolic intermediates. However, their quantification via electrospray ionization tandem mass spectrometry (ESI-MS/MS) presents two distinct analytical challenges:

  • Poor Ionization Efficiency: DAGs possess an inherently weak dipole moment, leading to poor protonation in standard positive-ion mode ESI.

  • Isobaric Overlap: Biological matrices contain a vast array of isobaric molecular species (e.g., overlapping triacylglycerol fragments or cholesteryl esters) that confound MS1-level identification.

To overcome this, researchers employ exogenous odd-chain lipids—specifically Dipentadecanoin (di-15:0 DAG) —as internal standards. Because pentadecanoic acid (C15:0) is virtually absent in mammalian tissues, dipentadecanoin provides a pristine background for absolute quantification. However, achieving accurate quantification requires a deep mechanistic understanding of its fragmentation pathways under specific adduct formations.

Mechanistic Causality of Adduct-Driven Fragmentation

The choice of adduct ion—typically Ammonium [M+NH4​]+ or Lithium [M+Li]+ —fundamentally alters the gas-phase dissociation chemistry of dipentadecanoin.

The Ammonium Adduct Pathway ( [M+NH4​]+ )

When buffered with ammonium acetate, dipentadecanoin forms a relatively stable [M+NH4​]+ adduct at m/z 558.5. Upon collision-induced dissociation (CID), the primary fragmentation pathway is driven by the neutral loss of ammonia combined with a fatty acyl group as a free carboxylic acid [1]. For dipentadecanoin, this results in the loss of 259 Da ( NH3​ + C15​H30​O2​ ), yielding a highly abundant product ion at m/z 299.3. This pathway is highly reproducible but provides limited structural information regarding the sn-position of the fatty acids.

The Lithium Adduct Pathway ( [M+Li]+ )

Adding lithium chloride (LiCl) to the mobile phase shifts the paradigm. Lithium ions coordinate strongly with the ester carbonyl oxygens and the glycerol backbone. This rigid coordination complex prevents the simple neutral loss of the free fatty acid. Instead, it forces a charge-remote fragmentation involving a cyclic transition state, leading to the expulsion of a ketene [2].

For 1,3-dipentadecanoin ( [M+Li]+ at m/z 547.5), this specific coordination yields three highly diagnostic fragments:

  • Ketene Loss (m/z 323): Loss of the C15:0​ fatty acyl chain as a ketene ( [MLi−C15​H28​O]+ ).

  • Lithium Acetate Loss (m/z 299): Neutral loss of C15:0​ lithium fatty acetate ( [MLi−C15​H29​O2​Li]+ ).

  • Lithiated Fatty Acid (m/z 249): Direct cleavage yielding [C15​H30​O2​Li]+ .

This pathway is critical for distinguishing positional isomers (1,2-DAG vs. 1,3-DAG), as the relative abundance of ketene loss versus acetate loss shifts depending on the steric availability of the sn-2 position [2].

G Parent [M+Li]+ 1,3-Dipentadecanoin m/z 547.5 KeteneLoss Ketene Loss [MLi - C15H28O]+ m/z 323 Parent->KeteneLoss -224 Da AcetateLoss Li-Acetate Loss [MLi - C15H29O2Li]+ m/z 299 Parent->AcetateLoss -248 Da LithiatedFA Lithiated FA [C15H30O2Li]+ m/z 249 Parent->LithiatedFA Cleavage Glycerol Glycerol Backbone m/z 99 KeteneLoss->Glycerol -224 Da

Fig 1: Lithium-coordinated CID fragmentation pathways of 1,3-Dipentadecanoin.

Quantitative Data Presentation

To facilitate rapid assay development, the theoretical and experimentally validated m/z values for dipentadecanoin under both ionization strategies are summarized below.

Table 1: Key MS/MS Fragment Ions for Dipentadecanoin (Exact Mass: 540.48 Da)

Adduct StatePrecursor m/zPrimary FragmentFragment m/zMechanistic Origin
Ammonium [M+NH4​]+ 558.51 [M+H−RCOOH]+ 299.26Neutral loss of NH3​
  • Pentadecanoic Acid [1]
Ammonium [M+NH4​]+ 558.51 [M+H−RCOOH−H2​O]+ 281.25Subsequent water loss from m/z 299.26
Lithium [M+Li]+ 547.49 [MLi−R=C=O]+ 323.28Charge-remote loss of C15:0​ ketene [2]
Lithium [M+Li]+ 547.49 [MLi−RCOOLi]+ 299.26Loss of lithium pentadecanoate [2]
Lithium [M+Li]+ 547.49 [RCOOLi+Li]+ 249.24Lithiated pentadecanoic acid [2]

Self-Validating Experimental Protocol

The following methodology utilizes dipentadecanoin as an internal standard for the absolute quantification of endogenous DAGs. The protocol is designed as a self-validating system: by monitoring the ratio of the m/z 323 to m/z 249 fragments of the internal standard, operators can verify that the collision cell energy is perfectly calibrated before analyzing unknown biological samples.

Workflow Step1 1. Extraction (Bligh & Dyer) Step2 2. SPE (Diol-Phase) Step1->Step2 Step3 3. Adduct (+ 2mM LiCl) Step2->Step3 Step4 4. ESI-MS/MS (CID 25-35 eV) Step3->Step4

Fig 2: End-to-end sample preparation and MS/MS workflow for DAG lipidomics.

Step-by-Step Methodology

Phase 1: Extraction and Spiking

  • Aliquot 100 µL of biological plasma or homogenized tissue into a glass vial.

  • Spike the sample with exactly 50 pmol of 1,3-dipentadecanoin (internal standard) dissolved in chloroform.

  • Perform a modified Bligh & Dyer extraction using a Chloroform:Methanol:Water (2:2:1.8, v/v/v) system. Extract the lower organic phase and evaporate to dryness under a gentle stream of nitrogen.

Phase 2: Solid Phase Extraction (SPE) Isomer Isolation Rationale: Triacylglycerols (TAGs) can undergo in-source fragmentation to form DAG-like ions. Physical separation is required to prevent false positives.

  • Reconstitute the dried extract in 1 mL of Hexane:Methylene Chloride:Ethyl Ether (95:5:0.5, v/v/v).

  • Load onto a pre-conditioned diol-bonded phase SPE column.

  • Elute the TAG fraction first, then elute the pure DAG fraction using Hexane:Ethyl Acetate (85:15, v/v). Evaporate the DAG fraction to dryness.

Phase 3: Adduct Formation & System Validation

  • Reconstitute the DAG fraction in 200 µL of Methanol:Chloroform (2:1, v/v) containing 2 mM Lithium Chloride (LiCl) .

  • System Suitability Test (Critical): Infuse the sample at 5 µL/min into the ESI source. Isolate m/z 547.5 in Q1. Sweep the collision energy (CE) from 20 eV to 40 eV.

  • Validation Check: Lock the CE at the exact voltage where the intensity of the m/z 323 fragment (ketene loss) is approximately 2.5x the intensity of the m/z 249 fragment (lithiated FA). This is typically achieved between 25 and 35 eV [3].

Phase 4: Neutral Loss Scanning (Data Acquisition)

  • With the CE calibrated, set the triple quadrupole to perform Neutral Loss (NL) scanning.

  • To quantify endogenous DAGs, scan for the neutral loss of specific lithiated fatty acids (e.g., NL of 288.3 Da for linoleic acid, C18:2​ ).

  • Normalize the peak areas of the endogenous DAGs against the m/z 323 peak area of the dipentadecanoin internal standard to calculate absolute molar concentrations.

References

  • Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Identification, quantification and comparison of major non-polar lipids in normal and dry eye tear lipidomes by electrospray tandem mass spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link]

Protocols & Analytical Methods

Method

High-Fidelity Preparation of Dipentadecanoin (DAG 15:0/15:0) Stock Solutions for LC-MS/MS Lipidomics

Introduction & Mechanistic Insights Dipentadecanoin (1,2-dipentadecanoyl-sn-glycerol or DAG 15:0/15:0) is a synthetic, odd-chain diacylglycerol extensively utilized as an internal standard in quantitative lipidomics[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Dipentadecanoin (1,2-dipentadecanoyl-sn-glycerol or DAG 15:0/15:0) is a synthetic, odd-chain diacylglycerol extensively utilized as an internal standard in quantitative lipidomics[1]. Because odd-chain fatty acids are virtually absent in mammalian biological systems, dipentadecanoin provides a background-free signal, enabling precise normalization and absolute quantification of endogenous DAG species via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

However, the preparation of DAG stock solutions is fraught with pre-analytical pitfalls. As a Senior Application Scientist, I emphasize that handling DAGs requires strict control over thermodynamics and surface chemistry due to two primary mechanisms:

  • Acyl Migration (Isomerization): 1,2-diacylglycerols are thermodynamically less stable than their 1,3-diacylglycerol counterparts. The sn-2 acyl group readily migrates to the sn-3 position, a reaction catalyzed by heat, protic solvents, and active acidic/basic surfaces (such as untreated silica or standard borosilicate glass)[3]. To preserve the 1,2-DAG stereochemistry, solutions must be kept cold, and aprotic or strictly neutral solvent systems must be prioritized.

  • Hydrophobic Adsorption: DAGs are highly lipophilic. They readily adsorb to polypropylene pipette tips and plastic microcentrifuge tubes. Consequently, all stock preparation must utilize deactivated glassware and polytetrafluoroethylene (PTFE/Teflon) closures to prevent loss of analyte and contamination[4].

Physicochemical Properties & Target Concentrations

To ensure reproducible ionization and prevent detector saturation, stock solutions are prepared in a tiered dilution format. Table 1 outlines the critical physicochemical parameters and target concentrations for LC-MS/MS workflows.

Table 1: Quantitative Parameters for Dipentadecanoin Stock Preparation

ParameterSpecification / Target
Compound Name 1,2-dipentadecanoyl-sn-glycerol
Chemical Formula C33H64O5
Molecular Weight 540.86 g/mol
Monoisotopic Mass 540.4754 Da
Primary Stock Concentration 1.0 mM (540.86 µg/mL)
Working Stock Concentration 10 µM (5.41 µg/mL)
Primary Solvent System Chloroform:Methanol (1:1, v/v)
Target MS Adducts (Positive ESI) [M+NH4]+ (m/z 558.5) or [M+Na]+ (m/z 563.5)
Storage Conditions -20°C (Short term) / -80°C (Long term)

Experimental Workflow & Logical Relationships

The following diagram illustrates the causal relationships between our handling choices and the prevention of degradation pathways during stock preparation.

DAG_Prep_Workflow Start Lyophilized Dipentadecanoin (DAG 15:0/15:0) Solvent Primary Solvent: CHCl3:MeOH (1:1 v/v) Start->Solvent Glassware Amber Glass Vials with PTFE-lined caps Start->Glassware Temp Temperature Control (Keep on Ice) Start->Temp Migration Prevent Acyl Migration (1,2-DAG -> 1,3-DAG) Solvent->Migration Stock Primary Stock (1 mM) Solvent->Stock Adsorption Prevent Plastic Adsorption Glassware->Adsorption Glassware->Stock Temp->Migration Temp->Stock Working Working Aliquots (10 µM) Overlay with Argon, Store at -80°C Stock->Working

Workflow for dipentadecanoin preparation preventing acyl migration and adsorption.

Step-by-Step Methodology: Stock Preparation

This protocol is designed as a self-validating system. By strictly controlling the solvent environment and utilizing glass-only fluidics, we eliminate the variables of acyl migration and plasticizer contamination.

Phase 1: Reagent and Material Preparation
  • Solvents: Use exclusively LC-MS grade Chloroform (CHCl3), Methanol (MeOH), and Isopropanol (IPA).

  • Hardware: Gas-tight glass Hamilton syringes, amber glass vials (2 mL and 10 mL), and PTFE-lined screw caps.

    • Causality: Amber glass prevents UV-induced lipid oxidation, while PTFE prevents the leaching of plasticizers (e.g., PEG, phthalates) that cause severe ion suppression in the mass spectrometer[4].

Phase 2: Primary Stock Formulation (1.0 mM)
  • Thermal Equilibration: Remove the sealed ampoule of lyophilized dipentadecanoin from the -20°C freezer. Allow it to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture, which acts as a nucleophile and promotes lipid hydrolysis[4].

  • Solvent Addition: Using a glass syringe, add exactly 10.0 mL of pre-chilled CHCl3:MeOH (1:1, v/v) to 5.41 mg of dipentadecanoin.

    • Causality: Chloroform ensures complete solubilization of the hydrophobic acyl chains, while methanol disrupts intermolecular hydrogen bonding, preventing micelle formation[2].

  • Homogenization: Vortex gently for 30 seconds. Do not sonicate.

    • Causality: Ultrasonic cavitation generates localized heat that accelerates 1,2- to 1,3-acyl migration[3].

Phase 3: Working Stock Formulation (10 µM) & Aliquoting
  • Dilution: Transfer 100 µL of the 1.0 mM Primary Stock into a 10 mL amber glass volumetric flask using a glass syringe. Bring to volume (9.9 mL) with LC-MS grade Isopropanol (IPA) or a 1:2 (v/v) CHCl3:MeOH mixture[5].

    • Causality: IPA is highly compatible with both reversed-phase LC gradients and subsequent biological sample extraction methods (e.g., modified Bligh-Dyer or Folch extractions).

  • Aliquoting: Dispense 200 µL aliquots into 2 mL amber glass vials.

  • Inert Gas Overlay: Gently blow a stream of Argon or high-purity Nitrogen gas over the headspace of each vial for 3-5 seconds before immediately capping with a PTFE-lined closure.

    • Causality: Displacing oxygen and atmospheric moisture prevents oxidative degradation and extends the shelf-life of the standard[4].

  • Storage: Store immediately at -80°C.

Self-Validation & Quality Control (QC)

A protocol is only as robust as its validation. Before utilizing the working stock in a biological lipidomics cohort, execute the following QC system:

  • Isomeric Purity Check (Acyl Migration Assay): Inject the 10 µM working stock onto a Normal-Phase (NP) or Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to the MS/MS. NP-LC effectively resolves 1,2-DAG from 1,3-DAG isomers[3].

    • Validation Criteria: The 1,2-dipentadecanoin peak must represent >95% of the total DAG 15:0/15:0 Area Under the Curve (AUC). If the 1,3-DAG peak exceeds 5%, the stock has undergone unacceptable acyl migration and must be discarded.

  • System Blanking (Carryover & Contamination): Inject a pure solvent blank (IPA or CHCl3:MeOH) immediately following the highest calibration standard. Monitor the specific Multiple Reaction Monitoring (MRM) transition for dipentadecanoin (e.g., m/z 558.5 → 313.3, representing the[M+NH4]+ precursor and the neutral loss of the pentadecanoic acid + NH3)[6].

    • Validation Criteria: The blank must show a signal-to-noise (S/N) ratio of <3 for the target MRM, confirming the absence of column carryover or plasticizer interference.

Sources

Application

APPLICATION NOTE: High-Sensitivity Diacylglycerol (DAG) Quantification Using Dipentadecanoin as an Internal Standard

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) / Shotgun Lipidomics Introduction & Biological Context...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) / Shotgun Lipidomics

Introduction & Biological Context

Diacylglycerols (DAGs) are critical lipid intermediates that serve dual roles in cellular biology: they are fundamental building blocks for glycerophospholipids and triacylglycerols, and they act as potent membrane-bound second messengers[1]. Upon activation of Phospholipase C (PLC), the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) generates inositol triphosphate (IP3) and DAG. The localized accumulation of DAG at the plasma membrane is essential for the recruitment and activation of Protein Kinase C (PKC), driving downstream phosphorylation cascades that regulate metabolism, proliferation, and apoptosis.

DAG_Signaling Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 Membrane PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Membrane bound IP3 Inositol Triphosphate (IP3) PIP2->IP3 Cytosolic release PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Target Cellular Responses (Metabolism, Proliferation) PKC->Target Phosphorylation Cascade

Fig 1. DAG signaling cascade highlighting its role as a critical membrane-bound second messenger.

Despite their biological importance, quantifying DAGs via electrospray ionization mass spectrometry (ESI-MS) presents severe analytical challenges. DAGs are present in low physiological abundance, lack a permanent polar headgroup (resulting in poor ionization efficiency), and suffer from isobaric overlap with other neutral lipids[1][2].

The Analytical Challenge & The Dipentadecanoin Solution

To achieve absolute quantification, a robust Internal Standard (IS) is required. Dipentadecanoin (1,2-dipentadecanoyl-sn-glycerol or DG 15:0/15:0) is the gold standard for this application[3].

The Causality of the Odd-Chain Selection: Mammalian fatty acid synthases predominantly generate even-chain fatty acids (e.g., 16:0, 18:0, 20:4). Consequently, odd-chain fatty acids like pentadecanoic acid (15:0) are virtually absent in mammalian tissues, originating only in trace amounts from dietary sources. By utilizing dipentadecanoin, analysts introduce a molecule that is chemically and structurally identical to endogenous DAGs, ensuring it co-extracts and co-elutes with the target analytes. Because it contains rare 15:0 chains, it eliminates the risk of isobaric overlap with endogenous species, providing a clean, zero-background signal for baseline calibration.

Methodological Strategies for Mass Spectrometry

Because neutral DAGs form weak and unstable ammonium [M+NH4]+ or sodium [M+Na]+ adducts, two field-proven strategies have been developed to enhance detection and structural elucidation:

Strategy A: Lithium Adduction for Structural Elucidation

By spiking lithium chloride (LiCl) or lithium hydroxide (LiOH) into the sample or mobile phase, DAGs form stable lithiated adducts [M+Li]+. Unlike ammonium adducts (which simply lose NH3 during collision-induced dissociation), lithiated DAGs undergo specific fragmentation, losing a lithiated fatty acid. This allows for the exact identification of the sn-1 and sn-2 acyl chains[2].

Strategy B: Chemical Derivatization for Maximum Sensitivity

For ultra-low abundance samples, derivatizing the free hydroxyl group of the DAG molecule introduces a permanent charge. Reacting DAGs with N,N-dimethylglycine (DMG) or N-chlorobetainyl chloride adds a tertiary amine or quaternary ammonium group, boosting ESI sensitivity by up to 100-fold[1][4].

Experimental Protocol: A Self-Validating Workflow

The following protocol utilizes the Lithium Adduction strategy combined with a modified Bligh-Dyer extraction.

Workflow Sample Biological Sample (Tissue/Cells) Spike Spike Internal Standard (Dipentadecanoin) Sample->Spike Extract Lipid Extraction (Bligh-Dyer) Spike->Extract Derivatize Lithium Adduction or DMG Derivatization Extract->Derivatize MS LC-MS/MS Analysis (SRM / MRM) Derivatize->MS Data Absolute Quantification MS->Data

Fig 2. Workflow for self-validating DAG quantification using a dipentadecanoin IS.

Materials & Reagents
  • Internal Standard: 1,2-dipentadecanoyl-sn-glycerol (Dipentadecanoin, >99% purity).

  • Extraction Solvents: HPLC-grade Chloroform (CHCl3), Methanol (MeOH), and LC-MS grade Water.

  • Adduct Modifier: 100 µM Lithium Hydroxide (LiOH) or Lithium Chloride (LiCl) in MeOH.

Step-by-Step Methodology

Step 1: IS Spiking (The Self-Validating Step) Causality Check: The IS must be added before any solvent extraction. By introducing dipentadecanoin directly to the crude homogenate, any subsequent physical loss of lipids during phase separation or evaporation impacts the endogenous DAG and the IS equally. This preserves the Analyte-to-IS ratio, making the protocol a self-validating system.

  • Homogenize tissue or lyse cells in 1 mL of cold PBS.

  • Spike exactly 50 pmol of Dipentadecanoin IS into the homogenate. Vortex for 30 seconds.

Step 2: Modified Bligh-Dyer Extraction

  • Add 2.5 mL of MeOH and 1.25 mL of CHCl3 to the spiked homogenate. Vortex vigorously for 1 minute.

  • Add an additional 1.25 mL of CHCl3 and 1.25 mL of LC-MS grade water to induce phase separation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Carefully extract the lower organic (CHCl3) phase containing the neutral lipids using a glass Pasteur pipette.

  • Evaporate the organic phase to complete dryness under a gentle stream of nitrogen gas.

Step 3: Adduct Formation & Reconstitution

  • Reconstitute the dried lipid film in 100 µL of CHCl3:MeOH (1:1, v/v).

  • Add 10 µL of 1 mM LiOH (final concentration ~100 µM) to drive the formation of [M+Li]+ adducts prior to direct infusion or LC injection[2].

Step 4: LC-MS/MS Analysis

  • Inject 5 µL of the sample into a triple quadrupole or Q-TOF mass spectrometer operating in positive ESI mode.

  • Monitor the Selected Reaction Monitoring (SRM) transitions specific to the neutral loss of the lithiated fatty acyl chains.

Quantitative Data Presentation

To accurately quantify endogenous DAGs, the peak area of the target analyte's product ion is normalized against the peak area of the dipentadecanoin product ion (m/z 299.5). The table below summarizes the diagnostic SRM transitions for accurate quantification.

Table 1: Selected Reaction Monitoring (SRM) Transitions for Lithiated DAG Species

Target AnalyteAdduct TypePrecursor Ion (m/z)Product Ion (m/z)Diagnostic Fragmentation
Dipentadecanoin (IS) [M+Li]+547.9299.5Loss of Lithiated 15:0 FA
Endogenous DAG (16:0/16:0) [M+Li]+575.9313.5Loss of Lithiated 16:0 FA
Endogenous DAG (18:0/18:0) [M+Li]+631.0341.0Loss of Lithiated 18:0 FA
Endogenous DAG (16:0/18:1) [M+Li]+601.9339.5 / 313.5Loss of Lithiated 16:0 / 18:1 FA

Note: Absolute quantification is achieved by multiplying the normalized peak area ratio by the known concentration of the spiked dipentadecanoin IS, followed by normalization to total protein content or tissue weight.

References

  • Okumura, K., et al. (1988). "Insulin increases distinct species of 1,2-diacylglycerol in isolated perfused rat heart." PubMed / National Institutes of Health. Available at:[Link]

  • Bowden, J. A., et al. (2011). "Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry." Analytical Biochemistry / PMC. Available at:[Link]

  • Li, Y. L., et al. (2007). "Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization." Analytical Chemistry / PMC. Available at:[Link]

  • Han, X., et al. (2014). "Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-Step Derivatization: A Shotgun Lipidomics Approach." Analytical Chemistry / PMC. Available at:[Link]

Sources

Method

Dipentadecanoin calibration curve preparation for quantitative lipidomics

As a Senior Application Scientist specializing in mass spectrometry-based lipidomics, I have designed this application note to move beyond a simple list of procedural steps. True quantitative accuracy in lipidomics requi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mass spectrometry-based lipidomics, I have designed this application note to move beyond a simple list of procedural steps. True quantitative accuracy in lipidomics requires a mechanistic understanding of lipid behavior during extraction and ionization. This guide details the preparation, validation, and application of dipentadecanoin calibration curves, ensuring your analytical workflow is both robust and self-validating.

Mechanistic Rationale: The Role of Dipentadecanoin

In quantitative lipidomics, the accurate measurement of neutral lipids such as diacylglycerols (DAGs) and triacylglycerols (TAGs) is frequently hindered by matrix effects and differential ionization efficiencies. Endogenous DAGs and TAGs in mammalian and plant systems are overwhelmingly composed of even-chain fatty acids (e.g., 16:0, 18:1). Consequently, odd-chain lipids like dipentadecanoin (1,2-dipentadecanoyl-sn-glycerol, or DAG 15:0/15:0) are virtually absent in these biological matrices. This biological rarity makes dipentadecanoin an ideal internal standard (IS), as it provides a distinct mass-to-charge (m/z) signature without overlapping with endogenous lipid signals[1].

However, relying on a single-point calibration assumes that ionization efficiency is uniform across all lipid species within a subclass. This assumption is fundamentally flawed in electrospray ionization mass spectrometry (ESI-MS), where ionization efficiency is heavily dependent on the total number of carbons and double bonds in the acyl chains[2]. To achieve absolute quantification, researchers must construct a multi-point calibration curve using dipentadecanoin alongside representative endogenous standards, allowing for the mathematical correction of these structural ionization biases[3].

Experimental Workflow

LipidomicsWorkflow N1 1. Sample Homogenization (Tissue/Cells in Aqueous Buffer) N2 2. Internal Standard Spiking (Add Dipentadecanoin prior to extraction) N1->N2 N3 3. Liquid-Liquid Extraction (Modified Bligh & Dyer: CHCl3/MeOH/H2O) N2->N3 N4 4. LC-MS/MS Acquisition (ESI+ Mode, [M+NH4]+ Adducts) N3->N4 N5 5. Data Deconvolution (Isotopic Correction & Normalization) N4->N5 N6 6. Absolute Quantification (Apply Calibration Curve) N5->N6

Workflow for quantitative lipidomics using dipentadecanoin internal standardization.

Materials and Reagents

Reagent / MaterialPurity / GradePurpose in Workflow
Dipentadecanoin (DAG 15:0/15:0)>99% (Synthetic)Primary odd-chain Internal Standard (IS).
Endogenous DAG Mix (e.g., 16:0/16:0, 18:1/18:1)>99% (Synthetic)Used to map ionization efficiency differences.
Chloroform / Methanol LC-MS GradeOrganic solvents for lipid extraction and reconstitution.
Ammonium Acetate LC-MS Grade (10 mM)Mobile phase additive to drive [M+NH4]+ adduct formation.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Calibration Curve Preparation

Causality: We prepare a multi-point curve to map the linear dynamic range of the mass spectrometer. If the curve flattens at higher concentrations (R² < 0.99), it indicates detector saturation or lipid aggregation in the ESI source, prompting the immediate need to dilute the sample[4]. This built-in linearity check makes the protocol a self-validating system.

Prepare a stock solution of dipentadecanoin at 1 mg/mL in Chloroform/Methanol (1:1, v/v). Create the following serial dilutions for the calibration curve:

Calibration LevelEndogenous Standard Mix (pmol/µL)Dipentadecanoin IS (pmol/µL)Expected Ratio (Std/IS)
Cal 1 0.110.00.01
Cal 2 0.510.00.05
Cal 3 1.010.00.10
Cal 4 5.010.00.50
Cal 5 10.010.01.00
Cal 6 50.010.05.00
Cal 7 100.010.010.00
Phase 2: Biological Sample Spiking and Lipid Extraction

Causality: The internal standard MUST be added to the biological homogenate before the addition of extraction solvents. This ensures that the dipentadecanoin IS undergoes the exact same partitioning, matrix suppression, and potential physical losses as the endogenous lipids during the modified Bligh and Dyer extraction, allowing the final ratio to perfectly reflect the initial biological concentration[5].

  • Aliquot: Transfer biological homogenate (equivalent to ~1 mg protein) into a disposable glass culture tube.

  • Spike: Add 10 µL of the Dipentadecanoin IS working solution (10 pmol/µL) directly to the homogenate.

  • Extract: Add 1 mL of ice-cold Methanol and 1 mL of Chloroform. Vortex vigorously for 30 seconds.

  • Phase Separation: Add 0.9 mL of LC-MS grade water to induce phase separation. Vortex for an additional 30 seconds.

  • Centrifuge: Spin at 3000 x g for 10 minutes at 4 °C.

  • Recover: Carefully extract the lower organic phase (containing DAGs/TAGs and the IS) using a glass Pasteur pipette and transfer to a clean vial.

  • Dry & Reconstitute: Dry the lipid extract under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Chloroform/Methanol (1:1, v/v) prior to LC-MS/MS injection.

Phase 3: LC-MS/MS Acquisition Parameters

Causality: DAGs and TAGs are highly hydrophobic and lack easily ionizable functional groups. By adding a mobile phase modifier like 10 mM ammonium acetate, we facilitate the formation of [M+NH4]+ adducts. This is a critical mechanistic choice: protonated DAGs [M+H]+ are highly unstable and spontaneously lose water in the source to form[M+H-H2O]+, which leads to erratic quantification. Ammonium adducts stabilize the precursor ion for reliable Neutral Loss or Multiple Reaction Monitoring (MRM) scans[2].

Data Processing and Quantitative Deconvolution

Because lipids are large molecules, the natural abundance of 13C creates significant M+2 and M+4 isotopic peaks. A highly unsaturated lipid might have its M+2 peak overlap with the monoisotopic peak of a lipid with one fewer double bond.

  • Isotope Correction: Apply deconvolution algorithms to correct for isotopic overlap before calculating the ratio of the endogenous lipid to the dipentadecanoin IS[4].

  • Normalization: Normalize the signal intensity of the target lipids strictly to the dipentadecanoin IS peak area[2].

  • Multiple Linear Regression: Adjust the final calculated concentration based on the slope differences driven by carbon number and double bonds, as determined by the calibration curve generated in Phase 1[3].

References

  • [4] Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach | Source: NIH / PMC | 4

  • [2] Rapid quantification of low-viscosity acetyl-triacylglycerols using electrospray ionization mass spectrometry | Source: NIH / PMC | 2

  • [3] Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics | Source: eScholarship | 3

  • [5] Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? | Source: NIH / PMC | 5

  • [1] Lipidomic analysis reveals significant lipogenesis and accumulation of lipotoxic components in ob/ob mouse organs | Source: NIH / PMC | 1

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dipentadecanoin degradation and acyl migration during sample storage

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dipentadecanoin. This guide provides in-depth answers and troubleshooting protocols to address the cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dipentadecanoin. This guide provides in-depth answers and troubleshooting protocols to address the critical challenges of chemical degradation and acyl migration during the storage and handling of dipentadecanoin samples. Our goal is to equip you with the scientific understanding and practical methodologies necessary to ensure the integrity and stability of your compounds, leading to more accurate and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental questions regarding the stability of dipentadecanoin. Understanding these core concepts is the first step toward effective prevention of sample degradation.

Q1: What are the primary chemical stability concerns for dipentadecanoin?

Dipentadecanoin is a triglyceride composed of a glycerol backbone and two pentadecanoic acid (C15:0) acyl chains. As a saturated triglyceride, it is relatively stable against oxidation compared to its unsaturated counterparts. However, two primary chemical reactions can compromise its integrity during storage and handling:

  • Hydrolytic Degradation: This is the cleavage of the ester bonds linking the fatty acid chains to the glycerol backbone. This reaction is primarily caused by the presence of water and can be significantly accelerated by acidic or basic conditions, or by the presence of lipase enzymes.[1][2] Hydrolysis results in the formation of free pentadecanoic acid and corresponding di- and monopentadecanoin intermediates.

Q2: What specific factors accelerate degradation and acyl migration?

Several environmental and chemical factors can increase the rate of these undesirable reactions. Understanding these is crucial for designing proper storage and handling protocols.

  • Temperature: This is arguably the most critical factor. Higher temperatures provide the activation energy needed for both hydrolysis and acyl migration, significantly increasing their rates.[4][5][6]

  • pH: Both acidic and basic conditions can act as catalysts for ester hydrolysis and acyl migration.[4][7] Neutral pH is generally preferred, though the optimal pH for stability can be compound-specific.

  • Solvent Choice: Polar solvents, especially protic solvents like water or alcohols, can facilitate both hydrolysis and acyl migration.[4][8][9] Non-polar, aprotic solvents are much preferred for storage in solution.[4]

  • Oxygen and Light: While dipentadecanoin is a saturated lipid, prolonged exposure to oxygen (air) and UV light can still initiate oxidative processes, especially at elevated temperatures or in the presence of metal ion catalysts.[2][6][10]

  • Catalytic Surfaces: Certain materials can catalyze degradation. For example, standard silica gel used in column chromatography is known to promote acyl migration in diacylglycerols.[4]

Part 2: Troubleshooting and Proactive Stabilization

This section provides practical, solution-oriented guidance for common issues encountered in the lab.

Q3: My analytical data shows unexpected peaks after storing my dipentadecanoin sample. How do I identify the problem?

The appearance of new peaks in your analytical chromatogram (e.g., by LC-MS or GC-MS) is a classic sign of degradation. The identity of these peaks can reveal the underlying issue.

  • If you see peaks corresponding to free pentadecanoic acid (C15:0) and various di- or monopentadecanoin species: The primary issue is likely hydrolysis . This suggests your sample was exposed to water, non-neutral pH, or enzymatic contamination.

  • If you are working with a related di- or monoglyceride and see a new peak with the same mass but a different retention time: This strongly indicates acyl migration . For example, the conversion of a 1,2-diglyceride to a 1,3-diglyceride.

  • If you observe a complex pattern of new peaks with masses indicating the addition of oxygen: This points to oxidation , which may occur if the sample was improperly stored without an inert atmosphere, exposed to light, or contained trace metal contaminants.

An effective method for analyzing these degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify glycerides and free fatty acids in a single run.[11][12]

Q4: What are the definitive best practices for long-term storage of dipentadecanoin?

To maximize the shelf-life and preserve the integrity of your dipentadecanoin sample, a multi-faceted approach is required. The following table summarizes the optimal conditions.

ParameterRecommendationRationale
Physical Form Crystalline Solid (Neat)The solid state minimizes molecular mobility, drastically reducing reaction rates.[13]
Temperature -20°C or, ideally, -80°C Low temperatures are the most effective deterrent against both hydrolysis and acyl migration by reducing kinetic energy.[4][14]
Atmosphere Inert Gas (Argon or Nitrogen)Purging the container with an inert gas displaces oxygen, preventing oxidative degradation.[4][6][10]
Container Amber Glass Vial with PTFE-lined CapAmber glass protects the sample from light.[10] PTFE (Teflon) liners are non-reactive and provide an excellent seal.
Solvent (if needed) Non-polar, Aprotic (e.g., Hexane, Toluene)These solvents do not participate in or facilitate hydrolysis or acyl migration.[4][9] Solutions should be stored at -20°C or below.
Handling Avoid Repeated Freeze-Thaw CyclesTemperature fluctuations can introduce moisture and stress the sample. Aliquot into smaller, single-use vials if necessary.[4]
Q5: I need to use an aqueous buffer for my experiment. How can I handle dipentadecanoin without causing immediate degradation?

This is a common challenge. Since aqueous and polar environments promote degradation, time is of the essence.

  • Prepare Fresh: Only prepare the aqueous solution of dipentadecanoin immediately before use . Do not store it in an aqueous buffer for more than a day, and even that should be at 2-8°C if possible.[13]

  • Start from a Stable Stock: Dissolve the solid dipentadecanoin in a small amount of a compatible organic solvent (like DMSO or ethanol) first, purging the solvent with inert gas.[13]

  • Dilute Last: Add this concentrated organic stock solution to your pre-chilled aqueous buffer at the last possible moment before starting your assay.

  • Run Controls: Always analyze the purity of your final aqueous preparation at the beginning (t=0) and end of your experiment to quantify any degradation that may have occurred during the assay itself.

Part 3: Key Experimental Protocols & Visual Guides

This section provides step-by-step methodologies and visual aids to clarify complex processes and workflows.

Protocol 1: Preparing a Dipentadecanoin Stock Solution for Long-Term Storage

This protocol describes how to properly prepare a stock solution in an organic solvent to minimize degradation over time.

Materials:

  • High-purity dipentadecanoin (solid)

  • Anhydrous, non-polar aprotic solvent (e.g., hexane or toluene, HPLC-grade)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas source (Argon or Nitrogen) with tubing

  • Analytical balance and appropriate glassware

Procedure:

  • Weighing: Accurately weigh the desired amount of solid dipentadecanoin directly into the amber glass vial.

  • Solvent Addition: Add the calculated volume of the chosen solvent to achieve the target concentration.

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid heating to expedite dissolution, as this will promote degradation.

  • Inert Gas Purge: Insert a clean, dry needle or pipette tip connected to the inert gas line into the vial's headspace (above the liquid). Gently blow the inert gas into the vial for 30-60 seconds to displace all oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and date. Store in a freezer at -20°C or -80°C, protected from light.

Diagrams and Workflows

Visualizing the mechanisms and decision-making processes can significantly aid in understanding and preventing sample degradation.

Acyl_Migration cluster_0 Acyl Migration Mechanism (1,2- to 1,3-Diacylglycerol) Start sn-1: R1 sn-2: R2 sn-3: OH Intermediate Orthocarbonic Acid Intermediate (Cyclic) Start->Intermediate Isomerization (Catalyzed by H+/OH-, Heat, Surfaces) End sn-1: R1 sn-2: OH sn-3: R2 Intermediate->End Re-esterification

Caption: Mechanism of acyl migration from a 1,2- to a 1,3-diacylglycerol.

Storage_Workflow start Receive/Synthesize Dipentadecanoin Sample check_purity Assess Initial Purity (e.g., LC-MS) start->check_purity storage_decision Storage Duration? check_purity->storage_decision Purity OK short_term Short-Term (< 1 month) -20°C Solid storage_decision->short_term Short long_term Long-Term (> 1 month) -80°C Solid under Argon storage_decision->long_term Long use_decision Prepare for Assay? short_term->use_decision long_term->use_decision aqueous_prep Use Aqueous/Polar Solvent? (e.g., Buffer) use_decision->aqueous_prep Yes nonpolar_prep Use Non-polar Solvent (e.g., Hexane) aqueous_prep->nonpolar_prep No prepare_fresh Prepare Immediately Before Use. Minimize Time in Buffer. aqueous_prep->prepare_fresh Yes final_analysis Perform Experiment & Run Stability Controls nonpolar_prep->final_analysis prepare_fresh->final_analysis

Caption: Decision workflow for storing and handling dipentadecanoin samples.

References
  • BUBS Naturals. (2025, July 11). How Long Does MCT Oil Last After Opening? A Comprehensive Guide. Retrieved from [Link]

  • BUBS Naturals. (2025, July 11). Should You Refrigerate MCT Oil? Understanding Storage and Freshness. Retrieved from [Link]

  • Yu, X., et al. (2024). A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects. PubMed. Retrieved from [Link]

  • BUBS Naturals. (2025, July 11). Does MCT Oil Go Rancid? Understanding Shelf Life and Storage. Retrieved from [Link]

  • Giner-Casares, J. J., et al. (2022). The Influence of pH on the Lipase Digestion of Nanosized Triolein, Diolein and Monoolein Films. Frontiers in Chemistry. Retrieved from [Link]

  • Egsgaard, H., et al. (n.d.). Analysis of triglyceride degradation products in drying oils and oil paints using LC-ESI-MS. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2019). A Density Functional Theory (DFT) Study of the Acyl Migration Occurring during Lipase-Catalyzed Transesterifications. PMC. Retrieved from [Link]

  • Cistola, D. P., et al. (n.d.). Prolonged Triglyceride Storage in Macrophages: pHo trumps pO2 and TLR4. PMC. Retrieved from [Link]

  • BUBS Naturals. (2025, July 11). Does MCT Oil Solidify in the Fridge? Understanding the Science Behind MCT Oil Storage. Retrieved from [Link]

  • Wild Foods. (2023, June 15). Does MCT Oil Go Bad? (How to Extend the Shelf Life). Retrieved from [Link]

  • Wang, X., et al. (2019). A Density Functional Theory (DFT) Study of the Acyl Migration Occurring during Lipase-Catalyzed Transesterifications. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). EP0311045A2 - Triglycerides having stability with lapse of time and method for stabilization thereof.
  • Yu, X., et al. (2024). A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects. ResearchGate. Retrieved from [Link]

  • Wee, L., et al. (2000). Kinetics of 2-monoacylglycerol acyl migration in model chylomicra. PubMed. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Food Safety Institute. (2025, June 7). Preventing Deteriorative Changes in Fats and Oils. Retrieved from [Link]

  • Nutri Vive. (2017, June 19). Carefully Storing Fats & Oils. Retrieved from [Link]

  • The Prepared Pantry. (2020, May 11). Storage of Oils and Fats. Retrieved from [Link]

  • Sketchy. (n.d.). Storage Lipids (Triacylglycerols, Free Fatty Acids, Saponification). Retrieved from [Link]

  • Issuu. (n.d.). Fats & Oils. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PENTADECYLIC ACID. Retrieved from [Link]

Sources

Optimization

Troubleshooting low signal-to-noise ratio for dipentadecanoin in MS

Troubleshooting Low Signal-to-Noise (S/N) Ratios for Dipentadecanoin Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diag...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Low Signal-to-Noise (S/N) Ratios for Dipentadecanoin

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve sensitivity issues when using dipentadecanoin (DAG 15:0/15:0) as an internal standard in lipidomic workflows.

Because odd-chain diacylglycerols (DAGs) are virtually absent in mammalian systems, dipentadecanoin is an ideal internal standard. However, neutral lipids like DAGs are notoriously difficult to ionize efficiently, often leading to poor signal-to-noise (S/N) ratios, integration errors, and severe quantification inaccuracies.

The Causality of Low S/N in DAG Analysis

To troubleshoot effectively, we must first understand the physical chemistry of DAG ionization. Unlike phospholipids, DAGs lack a strongly basic moiety (like a choline headgroup) to readily accept a proton. Therefore, in positive electrospray ionization (ESI+), they rely on coordinating with ambient cations to form adducts.

If your S/N ratio is low, the root cause almost always falls into one of three categories:

  • Adduct Splitting (Signal Dilution): The lipid population divides into multiple adduct pools ([M+NH4]+, [M+Na]+, [M+K]+). If you are only monitoring one transition, your signal is inherently diluted[1].

  • In-Source Fragmentation: DAGs are thermally labile. Excessive source temperatures or declustering potentials cause the premature neutral loss of water or a fatty acyl chain before the ions reach the first quadrupole[2].

  • Matrix Effects & Chemical Noise: Impure solvents can introduce competing cations or unusual adducts (e.g., ethylamine adducts) that elevate the baseline noise and suppress the ionization of your target analyte[3].

DAG_Troubleshooting Problem Low S/N Ratio for Dipentadecanoin (DAG 15:0/15:0) Cause1 Adduct Splitting ([M+NH4]+ vs[M+Na]+) Problem->Cause1 Cause2 In-Source Fragmentation (Loss of H2O or FA) Problem->Cause2 Cause3 High Background Noise (Solvent Impurities) Problem->Cause3 Action1 Optimize Mobile Phase (5-10 mM Ammonium Formate) Cause1->Action1 Action2 Tune Declustering Potential & Source Temperature Cause2->Action2 Action3 Use LC-MS Grade Solvents Implement Neutral Loss Scan Cause3->Action3

Diagnostic workflow for resolving low signal-to-noise ratios in diacylglycerol MS analysis.

Quantitative Benchmarks: The Impact of Adduct Distribution

When adduct formation is left to chance (relying on ambient buffer components), no single adduct ion species typically accounts for more than 60% of the total observed abundance[4]. The table below illustrates how forcing the equilibrium toward a single ammoniated adduct dramatically improves quantification accuracy and S/N.

Table 1: Impact of Adduct Distribution on Dipentadecanoin S/N and Accuracy

Adduct Monitoredm/z (DAG 15:0/15:0)Relative Abundance (Unoptimized)Relative Abundance (Optimized with NH4+)Resulting Quantification Error
[M+NH4]+558.530% - 45%> 95% Up to 70% (if used alone unoptimized)
[M+Na]+563.540% - 60%< 5%High (Poor fragmentation in MS/MS)
[M+K]+579.55% - 10%< 1%High
Combined N/A100%100%< 5% [4]
Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. By recording the baseline metrics before and after implementation, you can definitively prove which variable was suppressing your signal.

Protocol A: Adduct Consolidation via Mobile Phase Optimization

Objective: Force >95% of the dipentadecanoin population into the [M+NH4]+ state to maximize the precursor ion pool.

  • System Purge: Flush the LC system with 50:50 LC-MS grade Water:Methanol to strip residual sodium and potassium salts from the lines and pump heads.

  • Prepare Buffered Mobile Phases: Add 5 to 10 mM ammonium formate (or ammonium acetate) to both your aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents.

    • Causality: A vast molar excess of ammonium ions outcompetes trace sodium for coordination with the DAG glycerol backbone, shifting the equilibrium entirely to [M+NH4]+.

  • Verification (Self-Validation): Perform a direct infusion of 1 µg/mL dipentadecanoin. Monitor m/z 558.5 ([M+NH4]+) and m/z 563.5 ([M+Na]+). You should observe the sodium adduct vanish, while the ammonium adduct intensity increases by 2x to 3x.

Protocol B: Enhancing Selectivity via Neutral Loss Scanning

Objective: Eliminate chemical noise by targeting the specific collision-induced dissociation (CID) pathway of DAGs.

Sodium adducts of DAGs are highly stable and resist fragmentation, leading to poor MS/MS spectra. Ammoniated adducts, however, fragment predictably through stepwise mechanisms[2].

  • Set Precursor Mass: Isolate m/z 558.5 in Q1.

  • Program the Neutral Loss: In Q3, monitor for the neutral loss of ammonia (17 Da) plus the pentadecanoic acid chain (242 Da).

    • Calculation: 558.5 - (17 + 242) = 299.5.

    • Action: Set your MRM transition to 558.5 → 299.5 .

  • Optimize Collision Energy (CE): Ramp the CE from 15 eV to 35 eV. Because the loss of the fatty acid as a neutral species is highly favorable, optimizing the CE will yield a sharp, intense product ion peak, profoundly enhancing the S/N ratio against the background matrix[5].

Fragmentation_Pathway Precursor [M+NH4]+ m/z 558.5 Intermediate [M+H]+ m/z 541.5 Precursor->Intermediate - NH3 Product2 [M+H - FA]+ m/z 299.5 Precursor->Product2 Neutral Loss (NH3 + FA) Product1 [M+H - H2O]+ m/z 523.5 Intermediate->Product1 - H2O Intermediate->Product2 - C15:0 FA

Collision-induced dissociation pathway of ammoniated dipentadecanoin in positive ESI mode.

Frequently Asked Questions (FAQs)

Q: I optimized my ammonium buffer, but my S/N is still terrible and I see a massive peak at m/z 541.5. What went wrong? A: You are experiencing severe in-source fragmentation. The peak at m/z 541.5 is the [M+H]+ ion resulting from the premature loss of ammonia ([M+NH4]+ - 17 Da) before the ion even enters the mass analyzer[2]. To fix this, lower your Declustering Potential (DP) or Cone Voltage, and slightly reduce your source temperature. You want the ions to desolvate gently, not shatter.

Q: My baseline noise is incredibly high, and I am seeing an unexpected mass shift of +46 Da on my lipids. What is causing this? A: This is a classic symptom of poor solvent quality. Lower-grade acetonitrile or isopropanol can contain impurities that lead to the formation of highly abundant ethylamine adducts ([M+46.0651]+)[3]. These impurities compete with your analyte for charge, suppressing your dipentadecanoin signal and raising the noise floor. Immediately switch to certified LC-MS grade solvents.

Q: Can I use lithium adducts instead of ammonium for DAG analysis? A: Yes. Lithiated adducts ([M+Li]+) often provide highly reproducible mass spectral signal intensities and yield very informative product ions (such as the neutral loss of lithium fatty acetates)[6]. However, this requires the post-column addition of a lithium chloride solution. While analytically powerful, introducing non-volatile salts like LiCl into your MS source will require far more frequent instrument cleaning and maintenance.

Q: Why does the S/N ratio of dipentadecanoin drop specifically when analyzing complex tissues like liver or brain? A: This is due to matrix-induced ion suppression. Complex tissues have high concentrations of endogenous phospholipids (like phosphatidylcholines) that co-elute with neutral lipids and monopolize the charge droplets in the ESI source[7]. To resolve this, improve your sample preparation (e.g., use Solid Phase Extraction to separate neutral lipids from phospholipids) or adjust your LC gradient to ensure dipentadecanoin elutes away from the bulk phospholipid suppression zone.

References
  • 1 - Analytical Chemistry (ACS Publications) 2.4 - National Institutes of Health (NIH) 3.6 - National Institutes of Health (NIH) 4.2 - Repositorio UCP 5.3 - MDPI 6.5 - National Institutes of Health (NIH)

  • 7 - Chromatography Online

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Dipentadecanoin HPLC Analysis

Welcome to the technical support center for the HPLC analysis of dipentadecanoin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of dipentadecanoin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my dipentadecanoin peak showing poor shape (tailing or fronting)?

A1: Poor peak shape for a non-polar compound like dipentadecanoin in reversed-phase HPLC is often related to issues with the mobile phase, the column itself, or sample preparation.

  • Peak Tailing: This is often observed when the analyte has secondary interactions with the stationary phase. For triglycerides, this can occur if there are active sites on the silica backbone of the C18 column that are not properly end-capped.[1] Another common cause is a mismatch between the sample solvent and the initial mobile phase, leading to poor focusing of the analyte band at the head of the column.[2]

  • Peak Fronting: This is typically a sign of column overload, either by injecting too much sample mass or too large a sample volume.[3] It can also occur if the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase.[3][4]

Troubleshooting Steps:

  • Sample Solvent: Ensure your dipentadecanoin standard and samples are dissolved in a solvent that is as weak as or weaker than your initial mobile phase. For a typical reversed-phase gradient starting with a high percentage of acetonitrile or methanol, dissolving the sample in the initial mobile phase composition is ideal.[3]

  • Injection Volume and Concentration: To rule out column overload, try reducing the injection volume or diluting the sample.[3] If the peak shape improves, overload was the likely cause.

  • Column Health: If the issue persists, consider flushing the column with a strong solvent to remove any contaminants. If peak shape does not improve, the column may be deteriorated and require replacement.[4]

Q2: I'm not getting good resolution between dipentadecanoin and other lipids in my sample. What should I try first?

A2: Poor resolution in lipid analysis is a common challenge that can often be addressed by systematically optimizing the mobile phase gradient. Gradient elution is a powerful technique for separating complex mixtures of compounds with a wide range of polarities, such as those found in lipid samples.[5][6]

Initial Steps for Improving Resolution:

  • Modify the Gradient Slope: A shallower gradient (a slower increase in the strong solvent concentration) will increase the overall run time but often provides better separation of closely eluting peaks. Conversely, a steeper gradient will shorten the run time but may sacrifice resolution.

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[7] They have different solvent strengths and selectivities. If you are using acetonitrile, try substituting it with methanol, or vice versa. You can also try mixtures of these solvents. For triglycerides, modifiers like isopropanol (IPA) or methyl tert-butyl ether (MTBE) can also be added to the mobile phase to improve solubility and optimize separation.[6][8]

  • Adjust the Temperature: In reversed-phase HPLC, lower temperatures generally lead to better separations of triglycerides, although this can increase backpressure.[6][9] However, be mindful of the solubility of your analytes at lower temperatures. An optimized, stable column temperature is crucial for reproducible retention times.[9]

Q3: What is the best starting point for a mobile phase gradient for dipentadecanoin analysis?

A3: For a non-polar analyte like dipentadecanoin, a reversed-phase HPLC method is most appropriate. A good starting point would be a C18 column and a gradient of acetonitrile and water. Since triglycerides are not water-soluble, the analysis is typically performed in a non-aqueous reversed-phase mode, where the mobile phase consists of two organic solvents of differing polarity.[8]

Here is a typical starting gradient for triglyceride analysis:

Time (min)% Acetonitrile (A)% Dichloromethane (or other modifier like IPA/MTBE) (B)
0.08020
20.04654
25.04654
25.18020
30.08020

Note: This is a general starting point. The optimal gradient will depend on the specific column dimensions, particle size, and the complexity of your sample matrix.[10]

Q4: My retention times for dipentadecanoin are shifting between injections. What could be the cause?

A4: Retention time instability is a frustrating issue that can compromise the reliability of your data. The most common causes are related to the HPLC system, mobile phase preparation, and column equilibration.

Troubleshooting Retention Time Fluctuation:

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Always use high-purity (HPLC-grade) solvents and prepare fresh mobile phases daily. If using buffers, ensure the pH is consistent between batches.[5]

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Fluctuations in pressure can indicate a problem with the pump seals or check valves.

  • Column Temperature: As mentioned previously, temperature has a significant effect on retention time.[9] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

Troubleshooting Guides

Guide 1: Systematic Approach to Mobile Phase Optimization

This guide provides a step-by-step workflow for developing and optimizing a mobile phase gradient for dipentadecanoin analysis.

G start Peak Splitting Observed q1 Is the splitting seen for all peaks? start->q1 yes1 Likely a pre-column issue q1->yes1 Yes no1 Likely a sample or method issue q1->no1 No check_frit Check for blocked column inlet frit yes1->check_frit check_void Check for column void yes1->check_void check_tubing Inspect tubing connections for dead volume yes1->check_tubing q2 Is the sample solvent stronger than the mobile phase? no1->q2 yes2 Solvent Mismatch q2->yes2 Yes no2 Possible Co-elution q2->no2 No dissolve_in_mp Dissolve sample in initial mobile phase yes2->dissolve_in_mp optimize_gradient Optimize mobile phase gradient no2->optimize_gradient

Caption: A decision tree for troubleshooting split peaks.

Troubleshooting Steps for Split Peaks:

  • Check for a Blocked Frit: A partially blocked inlet frit on the column can cause the sample to be distributed unevenly, leading to split peaks for all analytes. [3]Try back-flushing the column according to the manufacturer's instructions. If this doesn't resolve the issue, the frit may need to be replaced.

  • Inspect for Column Voids: A void at the head of the column can also cause peak splitting. [4]This can happen over time due to the settling of the packing material. A void is often not fixable, and the column will need to be replaced.

  • Sample Solvent Mismatch: As discussed earlier, dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including splitting. [3]Always aim to dissolve your sample in the initial mobile phase.

  • Co-elution: If the splitting is only observed for a single peak, it may be due to the co-elution of two different compounds. In this case, optimizing the mobile phase gradient or changing the stationary phase may be necessary to resolve the two components.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Stolyhwo, A., Martin, M., & Guiochon, G. (1987). Analysis of Lipid Classes by HPLC with the Evaporative Light Scattering Detector. Marcel Dekker, Inc.
  • Agilent. (n.d.). Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection.
  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers.
  • Beermann, C., et al. (2014, July 16). Lipid class separation by HPLC combined with GC FA analysis. JAOCS, 80, 747–753.
  • GERLI. (n.d.). HPLC of lipid classes. Cyberlipid.
  • KNAUER. (n.d.). HPLC Analysis of Lipids in LNP Formulations.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Taylor & Francis Online. (2006, October 23). Molecular Modeling for Mobile Phase Optimization in RP-HPLC.
  • BenchChem. (2025). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • SIELC Technologies. (2018, February 17). Separation of Pentadecanoic acid on Newcrom R1 HPLC column.
  • Christie, W. W. (2019, July 23). Reversed-Phase HPLC of Triacylglycerols. AOCS.
  • Buchgraber, M., Ulberth, F., & Anklam, E. (2000, July 13). Comparison of HPLC and GLC Techniques for the Determination of the Triglyceride Profile of Cocoa Butter. Journal of Agricultural and Food Chemistry.
  • BenchChem. (2025). Troubleshooting poor chromatographic peak shape in HPLC analysis of dodecanedioate.
  • Agilent. (2009, July 24). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System.
  • Perez-Camino, M. C., Moreda, W., & Cert, A. (n.d.). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Application to t.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (n.d.). Optimization of Mobile Phase Composition for RP-HPLC Method.
  • International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Thermo Fisher Scientific. (n.d.). Analysis of Lipids by HPLC-CAD.
  • Breitkreitz, M. C., et al. (2009). Combined column–mobile phase mixture statistical design optimization of.
  • Phenomenex. (2012, December 4). HPLC Method Development.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • International Journal of Advanced Research in Science, Communication and Technology. (2024, May 15). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review.
  • Al-Laham, A., et al. (2025, October 26). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. PMC.

Sources

Optimization

Technical Support Center: Minimizing Dipentadecanoin Loss During Solid-Phase Extraction (SPE)

Welcome to the Advanced Lipidomics Support Center. This guide is engineered for analytical chemists, lipidologists, and drug development scientists utilizing dipentadecanoin (DAG 15:0/15:0) as an internal standard for di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Support Center. This guide is engineered for analytical chemists, lipidologists, and drug development scientists utilizing dipentadecanoin (DAG 15:0/15:0) as an internal standard for diacylglycerol (DAG) quantification.

Because odd-chain DAGs like dipentadecanoin do not naturally occur in mammalian tissues, they are ideal internal standards. However, their high hydrophobicity, susceptibility to acyl migration, and tendency to irreversibly bind to active sorbent sites during Solid-Phase Extraction (SPE) can severely compromise absolute quantification. This guide details the mechanistic causes of these losses and provides self-validating protocols to ensure robust recovery.

Part 1: Troubleshooting & FAQs

Q1: Why is my dipentadecanoin recovery consistently below 60% when using normal-phase aminopropyl (NH2) SPE columns?

The Causality: Normal-phase SPE (using silica or aminopropyl sorbents) separates lipids based on polarity[1][2]. While aminopropyl columns are excellent for isolating neutral lipids from complex matrices[3], the two hydroxyl groups on the glycerol backbone of dipentadecanoin can form strong hydrogen bonds with the primary amines of the sorbent. If your elution solvent lacks sufficient hydrogen-bond-disrupting capacity, the DAG remains irreversibly bound to the column frit or sorbent. The Solution: Do not rely solely on moderately polar solvents like pure ethyl acetate. Instead, elute the DAG fraction using a highly protic solvent mixture, such as Chloroform/Isopropanol (2:1, v/v) . The isopropanol acts as a hydrogen-bond competitor, displacing the dipentadecanoin from the aminopropyl sites.

Q2: I am observing a double peak for dipentadecanoin in my LC-MS chromatogram. What causes this, and how can I prevent it?

The Causality: You are observing acyl migration . Diacylglycerols naturally exist as 1,2-DAGs (the biologically active, kinetically favored form) and 1,3-DAGs (the thermodynamically stable form). During extraction, exposure to protic solvents, heat, or the slightly acidic/basic microenvironment of the SPE sorbent triggers an intramolecular rearrangement via a cyclic orthoester intermediate[4]. Over time, 1,2-dipentadecanoin will isomerize into 1,3-dipentadecanoin until it reaches an equilibrium ratio of approximately 1:9[4][5]. The Solution: Acyl migration is highly temperature-dependent. The half-life of a 1,2-DAG drops from ~3,425 hours at 25°C to just 15.8 hours at 80°C[5].

  • Keep all samples and SPE manifolds strictly at or below 4°C.

  • Minimize the residence time of the lipid on the SPE column.

  • For absolute structural preservation, consider derivatizing the free hydroxyl moiety (e.g., using 2,4-difluorophenyl urethane) immediately post-extraction to "lock" the acyl chains in place[4].

Q3: How do I prevent "breakthrough" of dipentadecanoin during the loading phase?

The Causality: Breakthrough occurs when the sample loading solvent is too strong (too polar) for the normal-phase retention mechanism. If dipentadecanoin is loaded in a solvent containing high amounts of methanol or chloroform (common in Folch/Bligh-Dyer extracts), the solvent competes with the sorbent, washing the DAG straight into the waste fraction. The Solution: Perform a solvent exchange before SPE. Dry the initial liquid-liquid extract under a gentle nitrogen stream and reconstitute strictly in a weak, non-polar solvent like 100% Hexane before loading onto the conditioned column.

Part 2: Data Presentation & Optimization Metrics

To make informed decisions regarding your SPE workflow, consult the quantitative data summarized below.

Table 1: Elution Solvent Strength vs. Dipentadecanoin Recovery on Aminopropyl Sorbent
Elution Solvent SystemPolarity Index (P')Hydrogen Bonding CapacityAverage DAG Recovery (%)
100% Hexane0.1None< 5%
Hexane / Ethyl Acetate (80:20)~1.0Low35 - 45%
100% Ethyl Acetate4.4Moderate65 - 75%
Chloroform / Isopropanol (2:1) ~4.0 High > 95%
Table 2: Acyl Migration Kinetics of 1,2-DAGs[5]
Temperature (°C)1,2-DAG Half-Life ( t1/2​ )Equilibrium Ratio (1,2-DAG : 1,3-DAG)
25°C3,425 hours~ 1 : 9
50°C~ 250 hours~ 1 : 9
80°C15.8 hours~ 1 : 9

Part 3: Mandatory Visualizations

SPE_Workflow N1 1. Sample Prep (MTBE Extraction) N2 2. SPE Loading (100% Hexane) N1->N2 Extract Neutral Lipids N3 3. Wash Step (Hexane/EtOAc 95:5) N2->N3 Retain DAGs N4 4. Target Elution (CHCl3/IPA 2:1) N3->N4 Remove TAGs/Cholesterol N5 5. Drying (N2 stream, <4°C) N4->N5 Collect DAG Fraction

SPE workflow for diacylglycerol isolation with critical solvent transitions.

Acyl_Migration N1 1,2-Dipentadecanoin (Kinetically Favored) N2 Cyclic Orthoester Intermediate N1->N2 Heat, Protic Solvents, Sorbent Acidity/Basicity N3 1,3-Dipentadecanoin (Thermodynamically Stable) N2->N3 Acyl Migration (Equilibrium 1:9) N3->N1 Reversible (Extremely Slow)

Mechanism of 1,2-DAG to 1,3-DAG acyl migration via a cyclic intermediate.

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol incorporates built-in validation checkpoints. If dipentadecanoin is lost, these checkpoints will isolate the exact point of failure.

Materials Required:

  • Aminopropyl ( NH2​ ) SPE Cartridges (e.g., 500 mg / 3 mL)[2][3]

  • Internal Standard: Dipentadecanoin (DAG 15:0/15:0)

  • Validation Standard: Triheptadecanoin (TAG 17:0/17:0/17:0)

  • Solvents (LC-MS Grade): Hexane, Ethyl Acetate, Chloroform, Isopropanol.

Step-by-Step Methodology:

  • Sample Preparation & Spiking:

    • Extract total lipids from your biological matrix using the MTBE (Methyl tert-butyl ether) method to ensure high recovery of neutral lipids without the degradation risks of chloroform[2].

    • Spike the sample with a known concentration of dipentadecanoin prior to extraction to account for matrix effects.

  • Solvent Exchange (Critical Step):

    • Evaporate the upper organic phase under a gentle nitrogen stream at room temperature (strictly <30°C to prevent acyl migration).

    • Reconstitute the dried lipid film in 1.0 mL of 100% Hexane.

  • SPE Column Conditioning:

    • Place the aminopropyl cartridge on a vacuum manifold.

    • Condition with 4 mL of Hexane. Do not let the sorbent dry out.

  • Loading & Breakthrough Validation:

    • Load the 1.0 mL reconstituted sample onto the column at a flow rate of ~1 drop/second.

    • Validation Checkpoint: Collect this flow-through in a separate glass vial. Spike it with the Validation Standard (Triheptadecanoin) and analyze via LC-MS. If dipentadecanoin is detected here, your loading solvent was too polar.

  • Washing (Removing Non-Polar Interferents):

    • Wash the column with 4 mL of Hexane/Ethyl Acetate (95:5, v/v). This elutes highly non-polar lipids like triacylglycerols (TAGs) and cholesterol esters while retaining DAGs.

    • Validation Checkpoint: Collect the wash fraction. Analyze to ensure premature elution of dipentadecanoin has not occurred.

  • Target Elution (Recovering Dipentadecanoin):

    • Elute the DAG fraction using 4 mL of Chloroform/Isopropanol (2:1, v/v) . The isopropanol disrupts the hydrogen bonds between the DAG hydroxyls and the aminopropyl stationary phase.

  • Drying and Storage:

    • Evaporate the eluate under nitrogen at <4°C. Store immediately at -80°C to halt any potential acyl migration prior to LC-MS/MS analysis.

References

  • NIH. "Recent Analytical Methodologies in Lipid Analysis." National Center for Biotechnology Information. URL: [Link]

  • NIH. "Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry." National Center for Biotechnology Information. URL: [Link]

  • ResearchGate. "Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols." ResearchGate. URL:[Link]

  • Penn State Research Database. "A rapid method for extraction of total lipids from whey protein concentrates and separation of lipid classes with solid phase extraction." Penn State University. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Dipentadecanoin vs. Diheptadecanoin for Quantitative Lipidomics

For researchers, scientists, and drug development professionals in the dynamic field of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. The precise measurement of lipid species is cri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals in the dynamic field of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. The precise measurement of lipid species is critical for understanding their diverse roles in cellular processes and disease. However, the analytical workflow, from sample extraction to mass spectrometry analysis, is fraught with potential variability. Internal standards (IS) are the cornerstone of robust lipid quantification, correcting for sample loss during preparation and fluctuations in instrument response.[1]

Among the various types of internal standards, those containing odd-chain fatty acids are invaluable because they are structurally similar to endogenous lipids but are typically absent or present at very low levels in most biological systems.[2] This guide provides an in-depth technical comparison of two such standards for the diacylglycerol (DAG) class: dipentadecanoin (DAG 15:0/15:0) and diheptadecanoin (DAG 17:0/17:0). The choice between these two is not arbitrary; it is a strategic decision that can significantly impact the accuracy of quantification for specific endogenous DAGs.

The Rationale for Odd-Chain Diacylglycerol Standards

Diacylglycerols are a class of neutral lipids that are notoriously challenging to quantify accurately using electrospray ionization mass spectrometry (ESI-MS). Unlike phospholipids, they lack a readily ionizable group, leading to a strong dependence on the formation of adducts (e.g., [M+NH₄]⁺, [M+Na]⁺) for detection. The efficiency of this process can vary significantly depending on the fatty acid chain length and degree of saturation of the DAG molecule.[3] This makes a reliable internal standard—one that closely mimics the behavior of the target analytes—absolutely essential.

Odd-chain diacylglycerols like dipentadecanoin and diheptadecanoin are excellent candidates because their physicochemical properties are very similar to the even-chain DAGs that dominate in mammalian systems, yet their unique mass makes them easily distinguishable.[4]

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between dipentadecanoin and diheptadecanoin stem from the two-carbon difference in their constituent fatty acid chains. This seemingly small structural change influences their molecular weight, hydrophobicity, and, consequently, their chromatographic behavior.

PropertyDipentadecanoin (1,3-isomer)Diheptadecanoin
Synonym 1,3-DipentadecanoylglycerolHeptadecanoic acid, diester with 1,2,3-propanetriol
Molecular Formula C₃₃H₆₄O₅[5][6]C₃₇H₇₂O₅[7]
Molecular Weight 540.9 g/mol [5][6]597.0 g/mol [7]
Structure (SMILES) CCCCCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCCCCCCC
Solubility Soluble in organic solvents like DMF, DMSO, Ethanol.Soluble in DMF, DMSO; Sparingly soluble in ethanol.[7]

These properties dictate that diheptadecanoin is more hydrophobic than dipentadecanoin. In a reversed-phase liquid chromatography (RPLC) system, where separation is based on hydrophobicity, diheptadecanoin will have a longer retention time than dipentadecanoin.[8] This is a critical factor when selecting an internal standard.

Performance as Internal Standards: A Causal Analysis

While direct, side-by-side comparative studies are scarce, we can infer the performance of these standards based on established principles of lipid analysis. The ideal internal standard co-elutes as closely as possible with the analyte of interest to ensure it experiences the same matrix effects (ion suppression or enhancement).[1][2]

Chromatographic Elution and Analyte Bracketing

In RPLC, endogenous diacylglycerols elute in an ordered manner based on their "equivalent carbon number" (ECN), a value that accounts for both total carbon number and the number of double bonds.[8] Longer, more saturated species are retained longer.

  • Dipentadecanoin (Total Carbons: 30) will elute earlier and is better suited for quantifying shorter-chain endogenous DAGs, such as DAG 30:0, DAG 32:1, or DAG 34:2.

  • Diheptadecanoin (Total Carbons: 34) will elute later and is a more appropriate mimic for longer-chain endogenous DAGs, such as DAG 34:0, DAG 36:1, or DAG 38:4.

The causality is clear: choosing an IS that elutes far from your target analytes means it will not adequately compensate for matrix effects that are specific to that region of the chromatogram, leading to reduced accuracy.[9]

Potential for Endogenous Interference

A crucial assumption for using odd-chain standards is their absence in the sample. While generally true, both pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) can be present endogenously, primarily from the consumption of dairy products and ruminant fats.[4] Some studies suggest that C15:0 is a better biomarker for dairy fat intake, while C17:0 may also have minor endogenous production pathways.[4]

Trustworthiness Check: Before adopting either standard, it is imperative to analyze a representative set of blank matrix samples (i.e., samples without added IS) to confirm the absence or negligible presence of the odd-chain DAG you intend to use.

Quantitative Performance Metrics

The following table summarizes the expected performance characteristics based on field-proven insights. The key differentiator is the "Optimal Analyte Range," which is a direct consequence of their differing hydrophobicity and chromatographic retention.

Performance MetricDipentadecanoin (DAG 15:0/15:0)Diheptadecanoin (DAG 17:0/17:0)Justification
Optimal Analyte Range Shorter-chain DAGs (e.g., 30-34 carbons)Longer-chain DAGs (e.g., 34-38 carbons)Closer elution time provides more accurate correction for matrix effects.[2]
Linearity (R²) >0.99 (Expected)>0.99 (Expected)Both should exhibit excellent linearity over a typical concentration range.[3]
Precision (%CV in QCs) <15% (Expected)<15% (Expected)When used for appropriate analytes, both should yield high precision.[10]
Extraction Recovery HighHighBoth are structurally similar enough to endogenous DAGs to have comparable recovery in standard lipid extraction protocols.[2]

Experimental Protocol: Quantitative Analysis of DAGs in Human Plasma

This protocol provides a self-validating workflow for the quantification of diacylglycerols using an odd-chain internal standard. The inclusion of Quality Control (QC) samples is critical for assessing the precision and accuracy of the method.

Preparation of Internal Standard Stock Solution
  • Prepare a 1 mg/mL stock solution of either dipentadecanoin or diheptadecanoin in a suitable organic solvent (e.g., chloroform or methanol).

  • From this stock, prepare a working solution (e.g., 10 µg/mL) in methanol. This will be used for spiking the samples.

Lipid Extraction (Modified Bligh & Dyer Method)

The Bligh & Dyer method is a robust technique for total lipid extraction from samples with high water content.[11][12]

  • Sample Aliquoting: To a 2 mL glass tube, add 50 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL IS working solution directly to the plasma.

  • Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute. This creates a single phase, ensuring intimate contact between the solvents and the sample for efficient lipid extraction.[2][13]

  • Phase Separation Induction:

    • Add 125 µL of chloroform. Vortex for 30 seconds.

    • Add 125 µL of high-purity water. Vortex for 30 seconds.[13]

  • Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes at 4°C. This will result in two distinct layers separated by a protein disk.

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean 1.5 mL tube. Be cautious not to disturb the protein interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium formate).

G cluster_extraction Lipid Extraction plasma 1. Aliquot Plasma (50 µL) spike 2. Spike with IS plasma->spike add_cm 3. Add Chloroform:Methanol (1:2) spike->add_cm vortex1 Vortex add_cm->vortex1 add_c 4. Add Chloroform add_w 5. Add Water add_c->add_w vortex2 Vortex add_w->vortex2 centrifuge 6. Centrifuge (3000 x g) vortex2->centrifuge collect 7. Collect Lower Phase centrifuge->collect dry 8. Dry Down (N2) collect->dry reconstitute 9. Reconstitute dry->reconstitute lcn LC-MS/MS Analysis reconstitute->lcn

Lipid Extraction and Sample Preparation Workflow.
LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[13]

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 55°C.

    • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI.

    • Acquisition: Multiple Reaction Monitoring (MRM). Monitor the precursor ion ([M+NH₄]⁺) and a characteristic product ion (neutral loss of the fatty acid).

    • Example MRM Transitions:

      • Dipentadecanoin IS: Monitor for the neutral loss of one pentadecanoic acid molecule from the ammonium adduct.

      • Diheptadecanoin IS: Monitor for the neutral loss of one heptadecanoic acid molecule from the ammonium adduct.

      • Endogenous DAGs: Set up transitions for all expected endogenous DAG species based on the same neutral loss principle.

Choosing the Right Standard for Your Application

The decision between dipentadecanoin and diheptadecanoin should be driven by the specific goals of your study. The following decision-making diagram illustrates the key considerations.

Decision workflow for selecting an odd-chain DAG internal standard.

Conclusion

Both dipentadecanoin and diheptadecanoin are high-quality internal standards for the quantification of diacylglycerols. There is no single "best" choice; rather, there is an optimal choice based on the specific analytical context.

  • Dipentadecanoin is the superior choice when the primary analytes of interest are shorter-to-medium chain diacylglycerols.

  • Diheptadecanoin provides more accurate quantification for longer-chain diacylglycerols due to its closer elution profile.

The core principle of this guide is to anchor your selection in the causality of chromatographic science: the more an internal standard behaves like the analyte, the more reliable the resulting data will be. By carefully considering the chain length of your target lipids and validating the absence of endogenous interference, researchers can significantly enhance the accuracy, precision, and trustworthiness of their lipidomics data.

References

  • Zhang, Y., et al. (2009). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Analytical Chemistry. [Link]

  • Bligh, E.G., & Dyer, W.J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. [Link]

  • ResearchGate. (n.d.). Recoveries of HILIC and reversed phase internal standards in experiment... ResearchGate. [Link]

  • Cyberlipid. (n.d.). Liquid samples (bligh and dyer). Cyberlipid. [Link]

  • eScholarship, University of California. (n.d.). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship. [Link]

  • Kuiper, et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. PMC. [Link]

  • PubChem. (n.d.). 1,3-Dipentadecanoylglycerol. PubChem. [Link]

  • O'Brien, R., et al. (2014). Effective Carbon Number and Inter-Class Retention Time Conversion Enhances Lipid Identifications in Untargeted Clinical Lipidomics. ChemRxiv. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. [Link]

  • PubMed. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Dipentadecanoin Recovery in Folch vs. Bligh-Dyer Extractions

For Researchers, Scientists, and Drug Development Professionals In the landscape of lipidomics, the accuracy of quantitative analysis is paramount. The choice of lipid extraction method is a critical, foundational step t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipidomics, the accuracy of quantitative analysis is paramount. The choice of lipid extraction method is a critical, foundational step that can significantly influence the final dataset. Two of the most established and widely cited methods are the Folch and Bligh-Dyer procedures.[1] This guide provides an in-depth comparison of these two cornerstone techniques, with a specific focus on the recovery of dipentadecanoin (a C15:0 triglyceride), a common internal standard. As we will explore, the devil is in the details, and understanding the nuances of each method is key to robust and reproducible results.

The Central Role of Internal Standards in Lipid Quantification

Before delving into the extraction methods themselves, it is crucial to appreciate the role of an internal standard (IS). In an ideal analytical world, every step of a procedure, from extraction to analysis, would be 100% efficient and reproducible. In reality, variations are inevitable.[2] Internal standards are compounds added at a known concentration to a sample at the very beginning of the analytical process.[3] They are chemically similar to the analytes of interest but are not naturally present in the sample.[2] Odd-chain fatty acid-containing lipids, like those derived from pentadecanoic acid (C15:0), are often used for this purpose due to their rarity in most biological systems.[2][4]

Dipentadecanoin, a triglyceride with two C15:0 fatty acid chains, serves as an excellent internal standard for the quantification of triglycerides (TGs). By monitoring the recovery of dipentadecanoin, we can correct for any sample loss during extraction and for variations in ionization efficiency during mass spectrometry analysis.[5]

Unpacking the Methodologies: Folch vs. Bligh-Dyer

Both the Folch and Bligh-Dyer methods are liquid-liquid extraction techniques that utilize a chloroform-methanol-water solvent system to partition lipids from other cellular components.[6][7] The underlying principle is the creation of a biphasic system where lipids are sequestered in the non-polar chloroform layer, while more polar molecules like proteins and carbohydrates remain in the aqueous methanol-water layer.[6]

The Folch Method: The Exhaustive Approach

Developed in 1957, the Folch method is often considered the "gold standard" for total lipid extraction due to its exhaustive nature.[1][6] It employs a large solvent-to-sample ratio, typically 20:1 (v/w), with a chloroform:methanol mixture of 2:1 (v/v).[8][9] This high solvent volume ensures a more complete extraction of a broad range of lipid classes.[10]

The key to the Folch method's effectiveness lies in maintaining a precise final solvent ratio of chloroform:methanol:water at approximately 8:4:3 (v/v/v).[1][11] This ratio is critical for achieving a clean separation of the two phases.[12]

The Bligh-Dyer Method: A Rapid and Economical Alternative

The Bligh-Dyer method, introduced in 1959, was developed as a more rapid and less solvent-intensive alternative to the Folch procedure, particularly for samples with high water content, such as fish muscle.[1][7][8] It utilizes a smaller initial solvent-to-sample ratio.[8] The procedure begins by creating a monophasic system of chloroform, methanol, and the water already present in the sample.[7] Subsequent additions of chloroform and water induce the separation into two phases.[13][14]

Head-to-Head Comparison: Factors Influencing Dipentadecanoin Recovery

The recovery of a non-polar lipid like dipentadecanoin is influenced by several key differences between the two methods.

FeatureFolch MethodBligh-Dyer MethodImpact on Dipentadecanoin Recovery
Solvent-to-Sample Ratio High (e.g., 20:1)[8]Low (e.g., 3:1)[8]The higher solvent volume in the Folch method can lead to a more exhaustive extraction of triglycerides, especially in samples with a high lipid content.[8][15]
Initial Extraction Biphasic or monophasic depending on water contentMonophasic[7]The initial monophasic system of the Bligh-Dyer method is designed to efficiently disrupt lipid-protein complexes.
Solvent Composition Final ratio of chloroform:methanol:water is critical (8:4:3)[1][11]Ratios are adjusted in steps[13]Both methods rely on the same solvent principles, but the precise ratios at each step can affect partitioning efficiency.
Sample Type Suitability Broad applicability, considered robust for most sample types.[10]Originally optimized for tissues with high water and low lipid content (<2%).[1][8][14]For samples with high triglyceride content (>2%), the Bligh-Dyer method has been shown to significantly underestimate lipid levels.[8][15]

A study comparing the two methods on marine tissue samples found that for samples with less than 2% lipid, the results were comparable. However, for samples with higher lipid content, the Bligh-Dyer method underestimated the total lipid content by as much as 50% compared to the Folch method.[8][15] This suggests that for accurate quantification of triglycerides, especially in lipid-rich samples, the Folch method may provide superior recovery.

Visualizing the Workflows

To better understand the practical differences, let's visualize the experimental workflows for both methods.

Folch_Workflow cluster_folch Folch Extraction Workflow A Sample Homogenization in Chloroform:Methanol (2:1) B Filtration/Centrifugation to remove precipitate A->B C Addition of Water or Saline to induce phase separation B->C D Centrifugation C->D E Collection of Lower (Chloroform) Phase D->E F Solvent Evaporation E->F G Lipid Extract F->G

Folch Extraction Workflow Diagram

Bligh_Dyer_Workflow cluster_bligh_dyer Bligh-Dyer Extraction Workflow H Sample Homogenization in Chloroform:Methanol:Water (Monophasic) I Addition of Chloroform and Water to create biphasic system H->I J Centrifugation I->J K Collection of Lower (Chloroform) Phase J->K L Solvent Evaporation K->L M Lipid Extract L->M

Bligh-Dyer Extraction Workflow Diagram

Experimental Protocol: A Self-Validating System for Dipentadecanoin Recovery

To empirically determine the recovery of dipentadecanoin using both methods for your specific sample matrix, a validation experiment is essential. Here is a detailed protocol designed as a self-validating system.

Materials:

  • Tissue or cell sample

  • Dipentadecanoin internal standard solution (of known concentration in chloroform:methanol 2:1)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials for subsequent analysis (e.g., LC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh triplicate samples for each extraction method.

    • Prepare a "matrix blank" sample (a sample with no internal standard) and a "solvent blank" (solvents only) for each method.

  • Internal Standard Spiking:

    • To each sample (except the matrix blank), add a precise volume of the dipentadecanoin internal standard solution.

  • Folch Extraction:

    • Add 20 volumes of chloroform:methanol (2:1, v/v) to each sample (e.g., for a 100 mg sample, add 2 mL).

    • Homogenize thoroughly.

    • Incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully collect the lower chloroform phase into a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a known volume of an appropriate solvent for your analytical instrument.

  • Bligh-Dyer Extraction: [13][16]

    • For a sample containing approximately 0.8 mL of water, add 3 mL of methanol:chloroform (2:1, v/v).[16]

    • Homogenize thoroughly to create a single phase.

    • Add an additional 1 mL of chloroform and vortex.[16]

    • Add 1 mL of deionized water and vortex to induce phase separation.[16]

    • Centrifuge to separate the phases.

    • Carefully collect the lower chloroform phase.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a known volume of an appropriate solvent.

  • Analysis:

    • Analyze the reconstituted lipid extracts using your established analytical method (e.g., LC-MS/MS) to quantify the amount of dipentadecanoin recovered.

Data Analysis and Interpretation:

  • Calculate Percent Recovery:

    • Recovery (%) = (Amount of IS detected in sample / Amount of IS added) x 100

  • Compare the average percent recovery and the standard deviation between the Folch and Bligh-Dyer methods.

  • Analyze the matrix blank to ensure there are no endogenous interfering peaks at the retention time and m/z of dipentadecanoin.

  • Analyze the solvent blank to check for any contamination from the solvents or tubes.

Conclusion and Recommendations

Both the Folch and Bligh-Dyer methods are powerful tools for lipid extraction. However, they are not universally interchangeable. For the accurate quantification of triglycerides using an internal standard like dipentadecanoin, the choice of method should be carefully considered based on the sample matrix.

  • For samples with low lipid content (<2%) , both methods may yield comparable results, and the faster, less solvent-intensive Bligh-Dyer method could be advantageous.[8]

  • For samples with high lipid content (>2%) , the Folch method is generally recommended to ensure more exhaustive extraction and avoid underestimation of triglyceride levels.[8][15]

Ultimately, the most rigorous approach is to perform a validation experiment as described above with your specific sample type. This empirical data will provide the most reliable basis for selecting the optimal extraction method for your research, ensuring the integrity and accuracy of your quantitative lipidomic data.

References

  • Vertex AI Search. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer.
  • Vertex AI Search. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer.
  • Iverson, S. J., Lang, S. L. C., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287.
  • LCGC International. (2015, August 1). Living Off the Fat of the Land: Lipid Extraction Methods.
  • Breil, C., Vian, M. A., Zemb, T., Kunz, W., & Chemat, F. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. International Journal of Molecular Sciences, 18(4), 708.
  • Low, L. K., & Ng, C. S. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
  • BenchChem. (n.d.). Application Notes and Protocols for Lipid Analysis Using the Bligh and Dyer Method.
  • Cyberlipid. (n.d.). Liquid samples (bligh and dyer).
  • Reis, A., Domingues, M. R., & Domingues, P. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812–1824.
  • Christie, W. W. (2019, July 23). Preparation of Lipid Extracts from Tissues. AOCS.
  • Analytical Techniques in Aquaculture Research. (n.d.). Extraction and separation of fats and lipids.
  • MMPC.org. (2013, April 3). Tissue TG & TC Protocol.
  • Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. PubMed.
  • Frontiers. (n.d.). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma.
  • Technology Networks. (n.d.). The Comparison of Lipid Extraction Methods for the Lipidomic Analysis of Blood Plasma.
  • Slideshare. (n.d.). Lipid extraction by folch method.
  • Scite.ai. (n.d.). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue.
  • ResearchGate. (n.d.). (PDF) Evaluation of factors affecting on lipid extraction for recovery of fatty acids from Nannochloropsis oculata micro-algae to biodiesel production.
  • Priya, M., & Mohan, C. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7687.
  • The Lab Depot. (n.d.). n-Pentadecanoic Acid (C15:0) | High-Purity Lipid Standard.
  • CORE. (2014, November 17). Evaluation of factors affecting on lipid extraction for recovery of fatty acids from Nannochloropsis oculatamicro-algae to biodi.
  • Holčapek, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(10), 2375–2388.
  • Avanti Research. (2019, February 7). Solvent Challenges Associated with the Storing and Extraction of Lipids.
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367–412.
  • LIPID MAPS. (2007, April 28). Internal standards for lipidomic analysis.
  • M. Al-Amin, A., & Rosentrater, K. A. (2023). A Comprehensive Study of Techniques to Optimize the Extraction of Lipids from the Autotrophic Strain of the Microalgae Chlorella vulgaris. Fermentation, 9(10), 882.
  • BenchChem. (n.d.). A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation.
  • Eurachem. (n.d.). recovery.
  • Rampler, E., et al. (2021). A combined flow injection/reversed-phase chromatography–high-resolution mass spectrometry workflow for accurate absolute lipid quantification with 13C-labeled standards. Analyst, 146(5), 1635–1646.
  • Cayman Chemical. (n.d.). PROVEN SOLUTIONS FOR LIPID ANALYSIS.
  • Avanti Research. (n.d.). Lipidomics standards & support.
  • Al-Sari, A., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 999.

Sources

Validation

A Comparative Guide to Dipentadecanoin Retention Time in Reverse-Phase Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the retention time of dipentadecanoin in reverse-phase liquid chromatography (RPLC). It is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the retention time of dipentadecanoin in reverse-phase liquid chromatography (RPLC). It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the factors influencing its chromatographic behavior, alongside a comparative analysis with other relevant triglycerides. This document synthesizes technical accuracy with field-proven insights to aid in method development, validation, and data interpretation.

Introduction to Dipentadecanoin and its Significance

Dipentadecanoin, a triglyceride composed of two pentadecanoic acid chains, is a member of the class of odd-chain fatty acid lipids. Pentadecanoic acid (C15:0) is a saturated fatty acid that has garnered significant interest in biomedical research.[1][2] Its presence in biological systems is often linked to the consumption of dairy fat and has been investigated as a biomarker for metabolic health. Understanding the chromatographic behavior of dipentadecanoin is crucial for its accurate quantification in various matrices, from biological samples to pharmaceutical formulations.

Reverse-phase liquid chromatography (RPLC) is a powerful and widely used technique for the separation of lipids, including triglycerides.[3][4][5] The separation in RPLC is primarily based on the hydrophobicity of the analytes.[6][7][8] For triglycerides, retention is governed by their "equivalent carbon number" (ECN), a value that accounts for the total number of carbon atoms and the degree of unsaturation in the fatty acid chains.[9][10][11]

This guide will delve into the theoretical and practical aspects of dipentadecanoin's retention in RPLC, providing a framework for comparing its elution characteristics with other triglycerides.

The Chromatographic Landscape: Factors Governing Triglyceride Retention in RPLC

The retention time of a triglyceride in RPLC is a multifactorial phenomenon. Understanding these factors is paramount for developing robust and reproducible analytical methods.

The Stationary Phase: The Heart of the Separation

The most common stationary phase for triglyceride analysis is octadecylsilane (C18) bonded to silica particles.[4][12][13] The long alkyl chains of the C18 phase provide a hydrophobic environment that interacts with the non-polar acyl chains of the triglycerides. The choice of a C18 column is generally recommended for lipidomes of intermediate polarity.[13]

The Mobile Phase: Driving the Elution

Due to the low water solubility of triglycerides, non-aqueous mobile phases are typically employed in their RPLC analysis.[14] A common approach involves a gradient elution using a mixture of a weak solvent, such as acetonitrile, and a strong solvent, like isopropanol or methyl tert-butyl ether.[3][14] The gradient starts with a higher proportion of the weaker solvent, allowing for the retention of the triglycerides on the column, and gradually increases the concentration of the stronger solvent to facilitate their elution.

The Analyte's Properties: A Tale of Carbon and Double Bonds

The retention of triglycerides in RPLC is primarily dictated by two key structural features:

  • Total Carbon Number (CN): Longer fatty acid chains lead to increased hydrophobicity and, consequently, longer retention times.[10]

  • Number of Double Bonds (DB): The presence of double bonds introduces polarity and reduces the overall hydrophobicity of the triglyceride, resulting in shorter retention times.[10][11][15]

The combined effect of these two factors is often expressed as the Equivalent Carbon Number (ECN) , calculated using the formula:

ECN = CN - 2 * DB [9][10]

Triglycerides with a higher ECN will generally have a longer retention time.

Temperature's Influence

Column temperature plays a significant role in RPLC separations. An increase in temperature generally leads to a decrease in retention time, approximately a 2% decrease for every 1°C increase.[16] Maintaining a constant and controlled column temperature is crucial for achieving reproducible results.[11]

Experimental Workflow for Comparing Triglyceride Retention Times

This section outlines a detailed, step-by-step methodology for comparing the retention time of dipentadecanoin with other triglycerides.

G cluster_prep Sample & Standard Preparation cluster_hplc RPLC-ELSD/MS Analysis cluster_data Data Analysis & Comparison prep_standards Prepare individual stock solutions of Dipentadecanoin and comparator triglycerides (e.g., Tripalmitin, Triolein) in a suitable organic solvent (e.g., isopropanol). prep_mixture Create a mixed standard solution containing all triglycerides at a known concentration. prep_standards->prep_mixture injection Inject the mixed standard solution onto the C18 column. prep_mixture->injection hplc_system Equilibrate the RPLC system with the initial mobile phase conditions. hplc_system->injection gradient Run the gradient elution program. injection->gradient detection Detect the eluting triglycerides using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). gradient->detection rt_determination Determine the retention time (RT) for each triglyceride peak. detection->rt_determination comparison Compare the RT of Dipentadecanoin with the comparator triglycerides. rt_determination->comparison correlation Correlate the observed RTs with the ECN of each triglyceride. comparison->correlation

Caption: Experimental workflow for the comparative analysis of triglyceride retention times.

Materials and Reagents
  • Standards: Dipentadecanoin, Tripalmitin (C16:0), Tristearin (C18:0), Triolein (C18:1), Trilaurin (C12:0).

  • Solvents: HPLC-grade acetonitrile, isopropanol, and water.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a detector suitable for lipid analysis, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

Standard Preparation
  • Prepare individual stock solutions of each triglyceride standard in isopropanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a mixed working standard solution containing all triglycerides at a final concentration of 100 µg/mL each.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient 0-10 min: 30% B; 10-40 min: 30-80% B; 40-45 min: 80% B; 45-50 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector ELSD (Nebulizer: 30°C, Evaporator: 50°C, Gas Flow: 1.5 L/min) or MS
Data Analysis
  • Integrate the peaks in the resulting chromatogram to determine the retention time for each triglyceride.

  • Calculate the Equivalent Carbon Number (ECN) for each triglyceride.

  • Compare the retention times and correlate them with the calculated ECN values.

Comparative Retention Time Analysis

Based on the principles of RPLC, we can predict the elution order of dipentadecanoin relative to other common triglycerides.

Caption: Predicted elution order based on Equivalent Carbon Number (ECN).

Theoretical Comparison

The table below summarizes the theoretical ECN values for dipentadecanoin and a selection of comparator triglycerides.

TriglycerideFatty Acid CompositionTotal Carbon Number (CN)Total Double Bonds (DB)Equivalent Carbon Number (ECN)Predicted Retention
TrilaurinC12:036036Shortest
Dipentadecanoin C15:0 45 0 45 Intermediate
TripalmitinC16:048048Intermediate
TrioleinC18:154348Intermediate
TristearinC18:054054Longest

Note: While Tripalmitin and Triolein have the same theoretical ECN, their retention times may differ slightly due to the influence of the double bonds on the molecule's shape and interaction with the stationary phase. Generally, for the same ECN, the more unsaturated triglyceride will elute slightly earlier.

Expected Experimental Outcome

Following the experimental protocol, the expected elution order would be:

  • Trilaurin

  • Dipentadecanoin

  • Triolein

  • Tripalmitin

  • Tristearin

The precise retention time of dipentadecanoin will be dependent on the specific chromatographic system and conditions used. However, its position relative to the other triglycerides should remain consistent with the principles outlined.

Conclusion and Best Practices

This guide has provided a comprehensive overview of the factors influencing the retention time of dipentadecanoin in reverse-phase liquid chromatography. The key takeaway for researchers is that the retention of triglycerides is a predictable phenomenon governed by the equivalent carbon number.

For accurate and reproducible analysis of dipentadecanoin:

  • Utilize a C18 column: This provides the necessary hydrophobicity for retaining and separating triglycerides.

  • Employ a non-aqueous gradient elution: A gradient of acetonitrile and isopropanol is a robust starting point for method development.

  • Control column temperature: Maintaining a stable temperature is critical for consistent retention times.

  • Use appropriate standards: Co-injection with known triglyceride standards is essential for confident peak identification and relative retention time comparisons.

By understanding the principles and applying the methodologies outlined in this guide, researchers can effectively develop and validate RPLC methods for the accurate analysis of dipentadecanoin in various complex matrices.

References

  • Google. (n.d.). Current time in Pampanga, PH.
  • Nájera, A. I., de Renobales, M., & Barron, L. J. R. (1999). Reverse-phase high-performance liquid chromatographic method for analyzing complex mixtures of triglycerides. Application to the fat fraction of an aged cheese. Journal of the American Oil Chemists' Society, 76(3), 399–407.
  • Woodman, M. (2009). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System. Agilent Technologies, Inc.
  • Cajka, T., & Fiehn, O. (2016). Comprehensive lipidomic analysis of human plasma using multidimensional liquid- and gas-phase separations.
  • Yang, K., & Han, X. (2011). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Metabolites, 1(1), 21-40.
  • Dunkle, M. N., David, F., & Sandra, P. (n.d.). Analysis of triglycerides in vegetable oils using the Agilent 1260 Infinity Analytical SFC System with evaporative light scattering detection. Agilent Technologies, Inc.
  • AOCS. (2019, July 23).
  • Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Journal of lipid research, 53(12), 2821–2830.
  • Li, S., et al. (2022). Accurate Determination of Circulatory Lipids Using a Combination of HILIC-MRM and RPLC-PRM. Analytical Chemistry.
  • Holčapek, M., et al. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry.
  • Guiochon, G., & Colin, H. (1986). Comparison of retention mechanisms of homologous series and triglycerides in non-aqueous reversed-phase liquid chromatography.
  • D'Orazio, G., & Farkas, T. (2019, April 1). Looking into Lipids.
  • Ovčačíková, M., et al. (2021). Retention dependences support highly confident identification of lipid species in human plasma by reversed-phase UHPLC/MS. bioRxiv.
  • AOCS. (2019, July 23). Retention Order of Fatty Acids and Triacylglycerols. AOCS Lipid Library.
  • Vuckovic, D. (2013). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry.
  • Holčapek, M., et al. (2016).
  • XL. (2011, September 3). triglyceride by HPLC.
  • Cajka, T., & Fiehn, O. (2014). Lipid separation principles using different chromatographic techniques.
  • Jones, J. J., et al. (2020). Development of a C18 Supercritical Fluid Chromatography-Tandem Mass Spectrometry Methodology for the Analysis of Very-Long-Chain Polyunsaturated Fatty Acid Lipid Matrices and Its Application to Fish Oil Substitutes Derived from Genetically Modified Oilseeds in the Aquaculture Sector. ACS Omega.
  • Separation Science. (2024, July 4).
  • Johansson, A. (2018). Optimization and validation of an analytical method for determination of the distribution of triglycerides in structured triglycerides. Diva-Portal.org.
  • Thermo Fisher Scientific. (n.d.). Determination of Polymerized Triglycerides by High Pressure Liquid Chromatography and Corona Veo Charged Aerosol Detector.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13849, Pentadecanoic acid.
  • Taylor & Francis. (n.d.). Pentadecanoic acid – Knowledge and References.
  • AOCS. (n.d.).
  • Holčapek, M., et al. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry.
  • LIPID MAPS. (2022, April 25).
  • AOCS. (2019, July 23). Reversed-Phase HPLC of Triacylglycerols. AOCS Lipid Library.
  • FooDB. (2010, April 8). Showing Compound Pentadecanoic acid (FDB010033).
  • NIST. (n.d.). Pentadecanoic acid, methyl ester. NIST WebBook.

Sources

Comparative

Evaluating Dipentadecanoin Stability Compared to Unsaturated Diacylglycerols: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Lipidomics, Assay Standardization, and Structural Stability Executive Summary In lipidomics and cellular signaling research,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Lipidomics, Assay Standardization, and Structural Stability

Executive Summary

In lipidomics and cellular signaling research, diacylglycerols (DAGs) present a unique analytical challenge. As critical secondary messengers—specifically the sn-1,2 isomers that activate Protein Kinase C (PKC)—their structural integrity is paramount for reproducible assays. However, endogenous unsaturated DAGs (such as 1,2-dioleoyl-sn-glycerol) are notoriously unstable, suffering from both rapid oxidative degradation and spontaneous structural rearrangement (acyl migration).

To establish reliable baselines and internal standards, researchers frequently turn to dipentadecanoin (1,2-dipentadecanoyl-sn-glycerol) #

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Lipidomics, Assay Standardization, and Structural Stability

Executive Summary

In lipidomics and cellular signaling research, diacylglycerols (DAGs) present a unique analytical challenge. As critical secondary messengers—specifically the sn-1,2 isomers that activate Protein Kinase C (PKC)[1]—their structural integrity is paramount for reproducible assays. However, endogenous unsaturated DAGs (such as 1,2-dioleoyl-sn-glycerol) are notoriously unstable, suffering from both rapid oxidative degradation and spontaneous structural rearrangement (acyl migration)[2].

To establish reliable baselines and internal standards, researchers frequently turn to dipentadecanoin (1,2-dipentadecanoyl-sn-glycerol) [3]. This synthetic, saturated, odd-chain DAG offers unparalleled stability. This guide objectively compares the stability profiles of dipentadecanoin against unsaturated DAGs, providing the mechanistic causality behind their differences and self-validating experimental protocols for evaluating lipid stability in your laboratory.

Mechanistic Evaluation: The "Why" Behind DAG Instability

To understand why dipentadecanoin is superior for calibration and storage, we must analyze the two primary modes of DAG degradation:

A. Oxidative Degradation (Lipid Peroxidation)

Unsaturated DAGs contain one or more double bonds (e.g., oleic acid 18:1, arachidonic acid 20:4). The bis-allylic and allylic hydrogens adjacent to these double bonds are highly susceptible to hydrogen abstraction by reactive oxygen species (ROS). This initiates a radical chain reaction leading to lipid hydroperoxides, aldehydes, and complete structural breakdown[4].

Dipentadecanoin Advantage: Dipentadecanoin consists of two fully saturated 15-carbon chains (C15:0)[3]. The absence of double bonds renders it virtually immune to auto-oxidation under standard laboratory conditions, ensuring a shelf-life of 4 years at -20°C without the need for antioxidant additives (like BHT).

B. Structural Instability (Acyl Migration)

The biologically active form of DAG is the sn-1,2 isomer[5]. However, this isomer is thermodynamically unfavorable. Driven by steric hindrance, the acyl chain at the sn-2 position spontaneously migrates to the primary hydroxyl group at the sn-3 position, forming the inactive sn-1,3 isomer[2].

Dipentadecanoin Advantage: While all 1,2-DAGs are subject to acyl migration, the physical state of the lipid drastically alters the kinetics. Unsaturated DAGs are typically liquid oils at room temperature, providing high molecular mobility that accelerates the formation of the cyclic ketal intermediate required for migration[6]. Dipentadecanoin, being a saturated long-chain lipid, is a crystalline solid at room temperature. This solid matrix restricts molecular mobility, effectively "freezing" the molecule in the sn-1,2 conformation during storage and handling.

AcylMigration DAG12 sn-1,2-Diacylglycerol (Kinetically Favored PKC Activator) Intermediate Cyclic Ketal Intermediate (Transition State) DAG12->Intermediate Intramolecular nucleophilic attack (Accelerated in liquids) DAG13 sn-1,3-Diacylglycerol (Thermodynamically Stable Inactive Isomer) Intermediate->DAG13 Rearrangement (Irreversible in polar solvents)

Figure 1: Mechanism of diacylglycerol acyl migration from the sn-1,2 to the sn-1,3 isomer.

Comparative Data: Dipentadecanoin vs. Unsaturated DAGs

The following table synthesizes the physicochemical and stability differences between dipentadecanoin and a standard unsaturated DAG (1,2-Dioleoyl-sn-glycerol, DOG).

FeatureDipentadecanoin (1,2-C15:0 DAG)Unsaturated DAG (e.g., 1,2-DOG)
Physical State (25°C) Solid (Crystalline)Liquid (Oil)
Oxidative Susceptibility Very Low (No double bonds)High (Allylic hydrogens present)
Acyl Migration Rate (RT) Low (Restricted in solid matrix)Moderate to High (Fluid state)
Biological Background Zero (Odd-chain fatty acids are rare)High (Endogenous signaling molecule)
Primary Application MS Internal Standard, Calibration[7]PKC Activation, Liposome formulation
Storage Requirement -20°C (Dry powder)-80°C (In inert solvent, e.g., CHCl 3​ )

Self-Validating Experimental Protocols

To objectively evaluate the stability of your DAG formulations or verify the integrity of your internal standards, implement the following self-validating workflows.

Protocol 1: Tracking Acyl Migration via 1 H-NMR

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing between DAG isomers without inducing further migration during sample preparation[8].

Causality Note: The chemical shift of the proton attached to the sn-2 carbon of the glycerol backbone is highly sensitive to its esterification state. In a 1,2-DAG, the sn-2 carbon is esterified, shifting the proton downfield. In a 1,3-DAG, the sn-2 carbon holds a free hydroxyl group, shifting the proton upfield[9].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the DAG sample (Dipentadecanoin or Unsaturated DAG) in 0.6 mL of deuterated chloroform (CDCl 3​ ). Crucial: Avoid polar solvents like Methanol-d4, as protic solvents catalyze acyl migration.

  • Data Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 400 MHz or higher.

  • Signal Identification:

    • Locate the multiplet at δ 5.00 - 5.10 ppm . This corresponds to the sn-2 proton of the 1,2-DAG isomer.

    • Locate the multiplet at δ 4.05 - 4.15 ppm . This corresponds to the sn-2 proton of the 1,3-DAG isomer.

  • Quantification: Integrate the area under both peaks. The ratio of the integrals directly yields the 1,2-DAG to 1,3-DAG ratio, allowing you to calculate the precise degree of acyl migration over time.

Protocol 2: Accelerated Oxidative Stability Testing (LC-MS/MS)

To validate the oxidative resilience of dipentadecanoin against unsaturated alternatives, an accelerated stress test coupled with mass spectrometry is required.

Step-by-Step Methodology:

  • Film Formation: Aliquot equimolar amounts of dipentadecanoin and 1,2-DOG into separate glass vials. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

  • Thermal/Oxidative Stress: Expose the uncapped vials to ambient air at 40°C for 72 hours.

  • Extraction & Reconstitution: Reconstitute the stressed films in Isopropanol/Methanol (1:1, v/v) spiked with a stable isotope-labeled internal standard (e.g., d5-DAG).

  • LC-MS/MS Analysis: Run the samples using Reversed-Phase Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer.

  • Data Interpretation: Monitor the parent mass [M+NH 4​ ] + for the intact DAGs. Unsaturated DAGs will show a significant reduction in the parent peak area and the appearance of +16 Da or +32 Da peaks (hydroperoxides). Dipentadecanoin will show >98% retention of the parent peak area, validating its oxidative stability.

Workflow Prep Sample Preparation (Dry lipid films or CDCl3 dissolution) Incubation Thermal/Solvent Stress (e.g., 40°C in ambient air or solvent) Prep->Incubation NMR 1H-NMR Analysis (Quantify 1,2 vs 1,3 isomers via sn-2 shift) Incubation->NMR Structural Stability Assessment LCMS LC-MS/MS Analysis (Quantify oxidative degradation products) Incubation->LCMS Oxidative Stability Assessment Data Stability Profiling (Kinetics & Half-life determination) NMR->Data LCMS->Data

Figure 2: Self-validating experimental workflow for evaluating DAG stability.

Conclusion

For researchers requiring absolute quantitative accuracy in lipidomics, the choice of internal standard is critical. While unsaturated DAGs are biologically relevant, their inherent susceptibility to lipid peroxidation and rapid acyl migration makes them poor candidates for calibration curves or long-term storage. Dipentadecanoin circumvents these issues entirely. Its saturated C15:0 chains eliminate oxidative targets, and its solid crystalline state at room temperature kinetically traps the molecule, preventing structural rearrangement to the sn-1,3 isomer.

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Validation

Cross-Validation of Dipentadecanoin Quantification: Bridging qNMR and LC-MS/MS for Absolute Lipidomics

Executive Summary Dipentadecanoin (1,3-dipentadecanoylglycerol, CAS 121957-69-5) is an odd-chain diacylglycerol (DAG 15:0) featuring two 15-carbon fatty acid chains[1]. Because odd-chain lipids are virtually absent in ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipentadecanoin (1,3-dipentadecanoylglycerol, CAS 121957-69-5) is an odd-chain diacylglycerol (DAG 15:0) featuring two 15-carbon fatty acid chains[1]. Because odd-chain lipids are virtually absent in mammalian biology, dipentadecanoin serves as an ideal internal standard for untargeted and targeted lipidomics[1]. However, the accuracy of mass spectrometry (MS) relies entirely on the assumed purity of these reference standards. This guide provides a comprehensive framework for cross-validating dipentadecanoin quantification by coupling the SI-traceable absolute accuracy of quantitative Nuclear Magnetic Resonance (qNMR) with the high-sensitivity profiling capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Mechanistic Causality: Why Cross-Validate?

The necessity of cross-validation stems from the fundamental physical differences between NMR and MS detection mechanisms[2]:

  • qNMR (Absolute Metrology): qNMR measures the absolute concentration of analytes without requiring structurally identical calibration curves[3]. The intensity of a proton resonance is directly proportional to the molar concentration of the nuclei generating that signal[4]. By utilizing an SI-traceable internal standard, qNMR bypasses the limitations of HPLC-UV, which often overestimates purity by failing to detect residual water, salts, or non-chromophoric solvents[5].

  • LC-MS/MS (High-Sensitivity Profiling): While MS provides 2 to 3 orders of magnitude higher sensitivity than NMR, it is not inherently quantitative[2]. Electrospray ionization (ESI) is highly susceptible to matrix effects—where co-eluting biological compounds suppress or enhance the ionization of the target lipid[6]. Furthermore, neutral lipids like DAGs require adduct formation (e.g., lithium or ammonium) to ionize effectively, leading to variable response factors[7].

  • The qNMR-MS Synergy: By first determining the absolute molar concentration of the dipentadecanoin standard via qNMR, researchers establish a metrologically traceable baseline[8]. This certified standard is then spiked into the biological matrix. The subsequent MS analysis uses this absolute reference to calculate precise response factors, effectively neutralizing matrix effects and yielding true absolute quantification[6][9].

Logical Framework of qNMR-MS Integration

QNMR_MS_Logic RawStd Raw Dipentadecanoin Standard (Unknown True Purity) qNMR 1H-qNMR Analysis (Relaxation Delay > 5*T1) RawStd->qNMR Dissolve in CDCl3 AbsQuant Absolute Molar Concentration (SI-Traceable) qNMR->AbsQuant Signal Integration vs. IS Spiking Spike Validated Standard into Matrix AbsQuant->Spiking Calibrated Reference BioSample Biological Sample (Complex Matrix) BioSample->Spiking Homogenization LCMS LC-MS/MS Analysis (MRM Transitions) Spiking->LCMS Lipid Extraction FinalData Matrix-Corrected Absolute Lipidomics Data LCMS->FinalData Response Factor Calculation

Caption: Logical framework of qNMR-MS cross-validation for absolute lipid quantification.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity Determination via 1H-qNMR

Causality: This protocol establishes the true concentration of the dipentadecanoin stock. Deuterated chloroform (CDCl3) is selected as the solvent because it readily dissolves non-polar lipids and lacks proton signals that would obscure the lipid's aliphatic resonances.

  • Sample Preparation: Accurately weigh ~5.0 mg of dipentadecanoin and dissolve it in 600 µL of CDCl3.

  • Internal Standard Addition: Add a precisely weighed amount of an SI-traceable internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene, TCNB) that possesses a distinct chemical shift far from the lipid's aliphatic region (0.8–5.5 ppm).

  • NMR Acquisition: Acquire 1H-NMR spectra at 298 K using a high-resolution spectrometer (e.g., 600 MHz). Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest. This ensures complete recovery of the magnetization vector to the z-axis, which is physically required for the integration area to accurately reflect the number of protons[4].

  • Integration & Calculation: Integrate the distinct acyl chain terminal methyl protons (-CH3) of dipentadecanoin (typically ~0.88 ppm) against the internal standard peak. Calculate the absolute purity using the standard qNMR mass balance equation[8].

Protocol B: LC-MS/MS Quantification Workflow

Causality: Using the qNMR-certified standard ensures that the MS response factor is calibrated against an absolute molar quantity. The Folch extraction method is used to disrupt lipid-protein interactions, driving the non-polar dipentadecanoin into the organic phase[10].

  • Tissue Homogenization & Spiking: Homogenize ~100 mg of tissue in ice-cold chloroform/methanol (2:1 v/v) containing a known molarity of the qNMR-validated dipentadecanoin[10].

  • Phase Separation: Add water to induce a biphasic partition. Centrifuge and collect the lower organic layer (containing the DAGs). Dry the extract under a gentle nitrogen stream to prevent lipid oxidation, then reconstitute in the LC mobile phase[10].

  • Chromatographic Separation: Inject the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 column[9]. Use a gradient of water/acetonitrile and isopropanol containing ammonium formate to facilitate stable adduct formation[9].

  • Tandem MS Detection: Operate the triple quadrupole MS in positive ESI mode. For dipentadecanoin, monitor specific Multiple Reaction Monitoring (MRM) transitions. If using lithium adducts, monitor the parent ion [MLi]+ and the predominant product ion at m/z 323, which corresponds to the loss of the C15:0 fatty acyl chain as a ketene[7].

LCMS_Workflow Ext 1. Liquid-Liquid Extraction (CHCl3:MeOH 2:1) Sep 2. Phase Separation (Aqueous vs Organic) Ext->Sep Dry 3. Nitrogen Drying & Reconstitution Sep->Dry LC 4. HILIC / RP-LC Separation Dry->LC MS 5. ESI-MS/MS (Positive Mode) LC->MS

Caption: Step-by-step lipid extraction and LC-MS/MS analytical workflow.

Quantitative Performance Comparison

The combination of both platforms yields a hybrid methodology that overcomes the individual limitations of each technique[6][11].

ParameterQuantitative NMR (qNMR)LC-MS/MSCross-Validated (qNMR-MS)
Primary Function Absolute purity & concentration[3]High-sensitivity profiling[2]Matrix-corrected absolute quantitation[6]
Sensitivity (LOD) High micromolar (~10 µM)[8]Low nanomolar to picomolarLow nanomolar to picomolar
Calibration Requirement Internal standard only (e.g., DSS, TCNB)[8]Extensive calibration curvesSingle qNMR-validated standard[9]
Matrix Effect Negligible[4]High (Ion suppression/enhancement)Corrected via response factors[6]
Traceability SI-traceable[8]Relative to standard puritySI-traceable via standard
Analysis Time 10–20 minutes per sample[8]5–15 minutes per runHybrid workflow

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Dipentadecanoin

This guide provides a detailed protocol for the safe and compliant disposal of dipentadecanoin. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the essential inform...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of dipentadecanoin. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the essential information for laboratory safety and chemical handling. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and trustworthy system for waste management in your laboratory.

A Note on Data Extrapolation: Specific disposal guidelines for dipentadecanoin are not widely published. Therefore, this guide synthesizes best practices for laboratory chemical waste and leverages the safety data for a closely related compound, Pentadecanoic Acid (CAS No. 1002-84-2) .[1][2][3] Dipentadecanoin is a diglyceride of pentadecanoic acid, and their hazard profiles and disposal requirements are expected to be fundamentally similar.

Hazard Assessment and Characterization

Understanding the potential hazards of a substance is the bedrock of its safe handling and disposal. Based on data for the surrogate compound pentadecanoic acid, dipentadecanoin should be handled as a material that poses the following risks:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

It is crucial to note that while it is an irritant, pentadecanoic acid is not classified as a hazardous material for transport by the Department of Transportation (DOT) and is not typically listed as a specifically regulated hazardous waste by the U.S. Environmental Protection Agency (EPA) unless it is mixed with or exhibits characteristics of a listed hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity).[4][5]

Hazard Classification (GHS)CategoryPrecautionary Statement
Skin Irritation2H315: Causes skin irritation.[1][3]
Eye Irritation2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[1][3]

Regulatory Framework: A Multi-Layered Approach

Disposal of any laboratory chemical is governed by a hierarchy of regulations. In the United States, this includes federal guidelines from the Occupational Safety and Health Administration (OSHA) , which mandates safe workplace practices through its Laboratory Standard (29 CFR 1910.1450), and the Environmental Protection Agency (EPA) , which regulates waste disposal under the Resource Conservation and Recovery Act (RCRA).[4][6] It is imperative to remember that state and local regulations can be more stringent than federal ones.[7] Therefore, all disposal activities must ultimately be coordinated through your institution's Environmental Health & Safety (EHS) office and a licensed professional waste disposal service.[1][8]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of dipentadecanoin waste.

Step 1: Personal Protective Equipment (PPE)

Before handling dipentadecanoin waste, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[1][2]

  • Skin and Body Protection: A standard laboratory coat. Ensure exposed skin is covered.

  • Respiratory Protection: If handling fine powders or generating aerosols, use a NIOSH-approved respirator.[2] Always work in a well-ventilated area or under a chemical fume hood.[1][8]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[10][11]

  • Uncontaminated Dipentadecanoin: If the waste is pure, unused dipentadecanoin, it is generally considered non-hazardous chemical waste. It should be collected separately from other waste streams.

  • Contaminated Dipentadecanoin: If dipentadecanoin is mixed with other substances (e.g., solvents, toxic metals), the entire mixture assumes the hazards of the most hazardous component.[11] For example, if mixed with a flammable solvent, the entire waste must be treated as flammable liquid waste.[12]

  • Incompatible Materials: Avoid mixing dipentadecanoin waste with strong oxidizing agents, bases, or strong reducing agents.[5][13]

Step 3: Containment

Selecting the correct container is essential for preventing leaks and ensuring safety.[4][14]

  • Primary Container: Collect solid dipentadecanoin waste in a durable, sealable container, such as a polyethylene or glass container.[13] The container must be chemically compatible with the waste.

  • Secondary Containment: Always store the primary waste container within a secondary containment system, such as a spill tray, to contain any potential leaks.[10]

Step 4: Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[9]

  • The container must be clearly labeled with the words "Hazardous Waste" (this is a best practice for all chemical waste, regardless of formal classification, to prevent accidental misuse).[4]

  • The label must include the full chemical name: "Dipentadecanoin Waste" . Do not use abbreviations or chemical formulas.[4]

  • List all constituents and their approximate percentages if it is a mixed waste.

  • Indicate the primary hazards using GHS pictograms (e.g., exclamation mark for irritant).[1]

  • Include the accumulation start date (the date the first drop of waste was added to the container).[15]

Step 5: Storage

Designate a specific, secure area for waste accumulation.

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[2][8]

  • The storage location should be at or near the point of generation and under the control of laboratory personnel.[4]

  • Ensure the container is kept tightly closed except when adding waste.[1][2]

Step 6: Final Disposal

Disposal of chemical waste is not a "do-it-yourself" task.

  • DO NOT dispose of dipentadecanoin down the drain or in the regular trash.[16][17] This can harm aquatic life and plumbing infrastructure.

  • Contact a licensed professional waste disposal service or your institution's EHS department to arrange for pickup and disposal.[1]

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for pentadecanoic acid and a full description of the waste. The final disposal method, often incineration or landfilling at an approved plant, will be determined by the professionals based on federal and local regulations.[1][11]

Disposal of Contaminated Materials

Any materials that come into contact with dipentadecanoin must be handled as potentially contaminated waste.

  • Sharps: Contaminated sharps (needles, broken glass) must be placed in a rigid, puncture-proof sharps container that is clearly labeled.[15]

  • Labware and PPE: Contaminated gloves, wipes, and disposable labware should be collected in a sealed plastic bag or a designated solid waste container. This container must be labeled as "Dipentadecanoin Contaminated Debris" and disposed of through the chemical waste stream.[18]

  • Spill Cleanup: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand). Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[2] Wash the spill area thoroughly. All cleanup materials must be disposed of as chemical waste.

Dipentadecanoin Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of dipentadecanoin waste.

Dipentadecanoin_Disposal_Workflow start Identify Dipentadecanoin Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste ppe->characterize pure Pure Dipentadecanoin characterize->pure Uncontaminated contaminated Contaminated Dipentadecanoin (e.g., with solvents) characterize->contaminated Contaminated segregate Step 3: Segregate Waste (Avoid Incompatibles) pure->segregate contaminated->segregate contain Step 4: Use Compatible, Sealed Container segregate->contain label Step 5: Label Container Correctly (Name, Hazards, Date) contain->label store Step 6: Store in Designated Area label->store contact_ehs Step 7: Contact EHS / Licensed Waste Vendor for Disposal store->contact_ehs

Caption: Decision workflow for the safe disposal of dipentadecanoin.

References

  • Pentadecanoic acid - SAFETY D
  • Chemical wastes. (2024). NSW Environment Protection Authority.
  • Safety D
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Pentadecanoic acid-d3-SDS. (2025). MedChemExpress.
  • Properly Managing Chemical Waste in Labor
  • SAFETY DATA SHEET - Pentadecanoic acid. (2025). Thermo Fisher Scientific.
  • Safety data sheet - Pentadecanoic Acid. CPAchem Ltd.
  • Waste regulations in NSW. (2021). NSW Environment Protection Authority.
  • OSHA Compliance For Labor
  • Waste disposal. (2025). EPA South Australia.
  • LABORATORY WASTE DISPOSAL GUIDELINES. (2018). University of Wollongong.
  • Disposal of chemical wastes. RiskAssess.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022). UNSW Sydney.
  • Hazardous and liquid wastes. NSW Environment Protection Authority.
  • How Hazardous Waste is Disposed in Sydney. (2025). Paul's Rubbish Removal.
  • How To Safely Dispose of Chemicals in Your Lab. (2024). Solvent Recovery Systems.
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory Safety Guidance.
  • SAFETY DATA SHEET - n-Pentadecanoic acid. (2025). Fisher Scientific.
  • Pentadecanoic acid - Product Inform
  • SAFETY DATA SHEET - n-Pentadecanoic acid. (2022). Rosachem.
  • Waste Classification Guidelines. The University of Queensland.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
  • Disposal of Acids, and Degreaser ( Safety Question

Sources

Handling

Part 1: Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

An In-Depth Guide to Personal Protective Equipment (PPE) for Handling Dipentadecanoin As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the efficacy of your experiments b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment (PPE) for Handling Dipentadecanoin

As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the efficacy of your experiments but also the safety and confidence of the professionals conducting them. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling Dipentadecanoin. We will explore the causality behind each safety recommendation, establishing a framework of best practices that builds trust and ensures the integrity of your work.

Dipentadecanoin, a triglyceride of pentadecanoic acid, is a valuable tool in metabolic research and drug development. While not classified as a highly hazardous material, its nature as a fine solid and its chemical properties necessitate a structured approach to handling to prevent irritation, cross-contamination, and exposure.

Pentadecanoic acid is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[1][2][3][4] As Dipentadecanoin is a solid, likely in powder form at room temperature, the primary routes of exposure are through direct skin or eye contact and inhalation of airborne particles.[5]

Therefore, our safety strategy is built on the principle of barrier protection . The personal protective equipment (PPE) recommended below is designed to create a reliable barrier against these specific exposure routes, ensuring that the compound only interacts with your experimental system, not your body.

Part 2: Core PPE Protocols: Selection and Step-by-Step Use

Adherence to proper PPE is non-negotiable. The following protocols are designed to be a self-validating system for safe handling.

Primary Barriers: Eye and Face Protection

Direct contact with chemical dust can cause serious eye irritation.[2]

  • Minimum Requirement: At all times when handling Dipentadecanoin powder or solutions, ANSI Z87.1-compliant safety glasses with side shields are mandatory. They provide essential protection from incidental splashes and airborne particles.

  • Elevated Risk Protocol: When weighing larger quantities of powder (typically >1 gram) outside of a certified chemical fume hood or when there is a significant risk of splashing (e.g., during vigorous mixing), upgrade to indirectly vented chemical splash goggles.[6] For maximum protection during bulk transfers, a face shield should be worn in conjunction with safety goggles.[6][7]

Secondary Barriers: Skin and Body Protection

Laboratory Coat: A clean, long-sleeved lab coat must be worn and fully fastened.[7] This protects your personal clothing from contamination and prevents the transfer of the chemical outside of the laboratory.

Gloves: Gloves are your primary point of contact and defense. There is no "one-size-fits-all" glove, but for handling Dipentadecanoin, a standard choice can be made.[6]

  • Glove Selection: Nitrile gloves are the recommended choice. They offer good chemical resistance for this compound class and eliminate the risk of latex allergies.[8]

  • Glove Inspection Protocol: Before every use, gloves must be inspected for any signs of degradation, such as tears or pinholes.[2][7]

  • Proper Donning and Doffing: Only handle clean items with gloved hands. To prevent self-contamination, use a proper removal technique (e.g., glove-to-glove, then skin-to-skin) to avoid touching the outer surface of the glove with your bare hands.[2] Dispose of contaminated gloves immediately in the designated chemical waste container.[7] Always wash hands thoroughly with soap and water after removing gloves.[2]

Tertiary Barriers: Respiratory Protection

The primary respiratory hazard associated with Dipentadecanoin is the inhalation of fine dust particles, which may cause respiratory tract irritation.[1][2]

  • Standard Operations: For handling small quantities in a well-ventilated area or within a chemical fume hood, respiratory protection is typically not required.[9] The engineering controls of the fume hood are sufficient to contain the powder.

  • When Respiratory Protection is Mandatory: If you are weighing or transferring Dipentadecanoin outside of a fume hood, or if you are cleaning up a spill that has generated airborne dust, a NIOSH-approved N95 respirator is required.[10][11] This will filter out fine particulates and prevent inhalation.

Part 3: Operational and Disposal Plans

Integrating PPE use into your workflow is essential for creating a seamless safety culture.

Workflow: Weighing and Solution Preparation

This common laboratory procedure illustrates the integration of PPE at each step.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase A Verify fume hood is operational B Don Lab Coat, Safety Glasses, and Nitrile Gloves A->B C Weigh Dipentadecanoin in fume hood B->C D Prepare Solution C->D E Seal Container and Label Appropriately D->E F Wipe down work surface E->F G Dispose of contaminated weigh boat/wipes in solid chemical waste F->G H Properly doff gloves G->H I Wash hands thoroughly H->I

Caption: PPE decision workflow for handling Dipentadecanoin.

Step-by-Step Protocol:

  • Preparation: Ensure your workspace, typically a chemical fume hood, is clean and uncluttered.[12] Confirm that an eyewash station and safety shower are accessible. Don all required PPE: a fully fastened lab coat, safety glasses, and nitrile gloves.[12]

  • Weighing: Use a clean spatula to measure the desired amount of Dipentadecanoin onto a weigh boat. Perform this task carefully to minimize the creation of dust.[12]

  • Solution Preparation: Carefully transfer the weighed solid into a suitable flask. Slowly add the solvent to dissolve the compound, keeping the container covered when possible.[12]

  • Post-Handling: Tightly seal the final solution container and label it clearly.

  • Decontamination and Disposal: Wipe down the work surface. Dispose of the used weigh boat, contaminated wipes, and gloves in a dedicated, sealed container for solid chemical waste.[12][13] Wash your hands thoroughly with soap and water after the procedure is complete.[7]

Spill and Waste Management

Small Spill Cleanup:

  • Alert personnel in the immediate area.

  • Wearing your full PPE (including an N95 respirator if dust is present), gently cover the spill with an absorbent material.

  • Sweep the material up carefully to avoid creating dust and place it into a sealed, labeled container for hazardous waste disposal.[2][13]

  • Wipe the area with a damp cloth, and dispose of the cloth as chemical waste.

Waste Disposal: All materials contaminated with Dipentadecanoin, including excess solid, contaminated gloves, weigh boats, and paper towels, are considered chemical waste.

  • Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[12] Never dispose of this material in standard trash or down the drain.

Part 4: Summary of PPE Requirements

For quick reference, this table summarizes the necessary PPE for various tasks involving Dipentadecanoin.

TaskPotential HazardRequired PPE
Transporting Sealed Container MinimalLab Coat, Safety Glasses
Weighing <1g in Fume Hood Low risk of dust inhalation or contactLab Coat, Safety Glasses, Nitrile Gloves
Preparing Solutions in Fume Hood Low risk of splash and dustLab Coat, Safety Glasses, Nitrile Gloves
Weighing >1g outside Fume Hood Inhalation of dust, eye contactLab Coat, Chemical Goggles, Nitrile Gloves, N95 Respirator
Cleaning a Small Powder Spill Inhalation of dust, skin/eye contactLab Coat, Chemical Goggles, Nitrile Gloves, N95 Respirator

This guide provides a comprehensive framework for the safe handling of Dipentadecanoin. By understanding the risks and diligently applying these protocols, you create a safer laboratory environment and ensure the continued integrity and success of your research.

References

  • Lab 40 Triglycerides - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]

  • SAFETY DATA SHEET TRIGLYCERIDES - ARCHEM. (n.d.). Archem Diagnostics. [Link]

  • Triglycerides Laboratory Procedure Manual - CDC. (2018). Centers for Disease Control and Prevention. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, March 19). NSP Coatings. [Link]

  • Safety data sheet Pentadecanoic Acid. (n.d.). CPAchem. [Link]

  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest. [Link]

  • Pentadecanoic acid – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Personal Protective Equipment (PPE). (2026, March 23). CHEMM. [Link]

  • Kit Components Description Trigliceridi / Triglycerides. (2024, May 24). Sclavo Diagnostics International. [Link]

  • Pentadecanoic acid Details. (2022, April 25). LIPID MAPS Structure Database. [Link]

  • The Safety PPE List: 8 Types of Personal Protective Equipment and their Uses. (2024, October 15). PDS International. [Link]

  • Pentadecanoic Acid (CID 13849). (n.d.). PubChem. [Link]

Sources

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